Asenapine Maleate
Description
See also: Asenapine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDCDXMAFMEDAG-CHHFXETESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017360 | |
| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-56-2 | |
| Record name | Asenapine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asenapine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASENAPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Asenapine Maleate: A Comprehensive Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties of asenapine maleate, a prominent atypical antipsychotic. The document outlines comprehensive experimental protocols for its characterization using various analytical techniques and visualizes key pathways and workflows to support research and development efforts in the pharmaceutical field.
Chemical and Physical Properties
This compound is a dibenzo-oxepino pyrrole derivative with a complex pharmacological profile. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (3aRS,12bRS)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate | [1][2] |
| Chemical Formula | C₂₁H₂₀ClNO₅ | [1][3] |
| Molecular Weight | 401.84 g/mol | [4] |
| Melting Point | 141-145 °C | |
| Solubility | Freely soluble in methanol and dichloromethane; Soluble in ethanol and acetone; Slightly soluble in water (3.7 mg/mL); Sparingly soluble in 0.1 M HCl. | |
| pKa | 8.6 (protonated base) | |
| LogP | 4.26 |
Mechanism of Action and Signaling Pathway
Asenapine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Additionally, it shows high affinity for other serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₑ, 5-HT₅, 5-HT₆, 5-HT₇), dopamine (D₁, D₃, D₄), adrenergic (α₁, α₂), and histamine (H₁) receptors. This multi-receptor antagonism contributes to its complex pharmacological effects. The simplified signaling pathway of asenapine is depicted below.
Experimental Protocols for Characterization
A comprehensive characterization of this compound is crucial for quality control and drug development. The following sections detail the experimental protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification and impurity profiling of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed prior to use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol. Further dilute with the mobile phase to create a series of calibration standards (e.g., 10-150 µg/mL).
-
Sample Preparation: For bulk drug, dissolve an accurately weighed amount in the mobile phase. For formulated products, such as tablets, crush the tablets, and extract the drug with a suitable solvent, followed by filtration and dilution with the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
-
-
Data Analysis: Identify and quantify this compound by comparing the retention time and peak area of the sample with those of the reference standards.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the determination of this compound, especially in biological matrices.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to an HPLC system.
-
Sample Preparation (for plasma samples):
-
To 300 µL of plasma, add an internal standard (e.g., a deuterated analog of asenapine).
-
Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution program using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for asenapine and the internal standard for quantification.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of asenapine in the samples from this curve.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms.
Methodology:
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent Selection: Methanol or 0.1 N HCl are suitable solvents.
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 270 nm in methanol.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the selected solvent (e.g., 100 µg/mL). From this stock solution, prepare a series of standard solutions of varying concentrations (e.g., 10-60 µg/mL).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax against a solvent blank. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample of an appropriate concentration in the same solvent and measure its absorbance at the λmax. Calculate the concentration of this compound in the sample using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the identification and structural elucidation of this compound by analyzing its vibrational modes.
Methodology (KBr Pellet Method):
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Transfer the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands in the obtained spectrum to identify the characteristic functional groups present in the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural confirmation of this compound by providing detailed information about the chemical environment of the hydrogen atoms in the molecule.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated methanol, MeOD).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Typical acquisition parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard like TMS).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
-
Characterization Workflow
The logical workflow for the comprehensive characterization of this compound, from synthesis to final product release, is illustrated in the following diagram.
References
The Discovery and Developmental Saga of Asenapine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asenapine maleate, an atypical antipsychotic, represents a significant advancement in the treatment of schizophrenia and bipolar I disorder. This technical guide provides an in-depth exploration of its discovery, historical development, and core scientific principles. It details the journey from its chemical conception, derived from the structural modification of mianserin, to its approval as a sublingual formulation designed to overcome significant metabolic challenges. This document consolidates key quantitative data, outlines detailed experimental methodologies for its pharmacological characterization, and visualizes the complex signaling pathways it modulates.
Introduction: The Genesis of a Novel Antipsychotic
The development of this compound, known during its development as Org 5222, was initiated by Organon laboratories.[1] The scientific endeavor began with the tetracyclic antidepressant mianserin as a structural template.[2] The goal was to engineer a novel compound with an enhanced and broader pharmacological profile suitable for treating psychotic disorders. The resulting molecule, asenapine, is a dibenzo-oxepino pyrrole derivative that emerged as a potent antagonist at a wide array of neurotransmitter receptors.[3][4]
A pivotal challenge in the early clinical development of asenapine was its extensive first-pass metabolism in the liver and gut, leading to a very low oral bioavailability of less than 2%.[3] This obstacle prompted the development of a sublingual tablet formulation, which allows for rapid absorption through the oral mucosa directly into the bloodstream. This route of administration bypasses the gastrointestinal tract and hepatic first-pass effect, achieving an absolute bioavailability of approximately 35%. Asenapine was approved by the U.S. Food and Drug Administration (FDA) on August 13, 2009, for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.
Chemical and Pharmaceutical Properties
This compound is the maleate salt of asenapine. It is a white to off-white powder. The active moiety, asenapine, is a racemate containing two chiral centers.
| Property | Value |
| Chemical Name | (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate (1:1) |
| Molecular Formula | C17H16ClNO · C4H4O4 |
| Molecular Weight | 401.84 g/mol |
| CAS Registry Number | 85650-56-2 |
| pKa | 8.6 |
| Solubility | Soluble in water (3.7 mg/mL), freely soluble in methanol, ethanol, and acetone. |
Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process. While various specific methodologies exist, a general and representative pathway is outlined below, based on information from published patents.
Experimental Protocol: Representative Synthesis of this compound
-
Step 1: Synthesis of trans-2-bromo-5′-chloro-2′-hydroxystilbene. 5-Chlorosalicylaldehyde is reacted with (2-bromo-benzyl)-phosphonic acid diethyl ester in the presence of a strong base like potassium tert-butoxide in an organic solvent such as tetrahydrofuran.
-
Step 2: Cyclization to form the dibenzo[b,f]oxepine ring system. The stilbene derivative from the previous step undergoes intramolecular cyclization. This can be achieved using various reagents, including polyphosphoric acid or aluminium halide, at elevated temperatures.
-
Step 3: Introduction of the pyrrolidine moiety. The resulting intermediate is then further reacted to introduce the N-methylpyrrolidine ring, leading to the formation of asenapine.
-
Step 4: Salt Formation. The asenapine free base is dissolved in a suitable solvent, such as absolute ethanol. A solution of maleic acid in ethanol is then added. The mixture is stirred, often with seeding, to induce crystallization. The resulting suspension is cooled, filtered, and the solid product is washed with a cold solvent and dried under vacuum to yield this compound.
Pharmacodynamics: A Multi-Receptor Antagonist
The therapeutic effects of asenapine in schizophrenia and bipolar disorder are attributed to its complex pharmacodynamic profile, characterized by its antagonist activity at a multitude of neurotransmitter receptors. Its mechanism of action is primarily thought to be mediated through a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.
Receptor Binding Affinity
Asenapine exhibits high affinity for a wide range of dopamine, serotonin, α-adrenergic, and histamine receptors, with negligible affinity for muscarinic cholinergic receptors. This lack of muscarinic activity is associated with a lower incidence of anticholinergic side effects like dry mouth and constipation.
Table 1: In Vitro Receptor Binding Affinities (pKi and Ki) of Asenapine
| Receptor Family | Receptor Subtype | pKi | Ki (nM) |
| Serotonin | 5-HT1A | 8.6 | 2.5 |
| 5-HT1B | 8.4 | 4.0 | |
| 5-HT2A | 10.2 | 0.06 | |
| 5-HT2B | 9.8 | 0.16 | |
| 5-HT2C | 10.5 | 0.03 | |
| 5-HT5A | 8.8 | 1.6 | |
| 5-HT6 | 9.6 | 0.25 | |
| 5-HT7 | 9.9 | 0.13 | |
| Dopamine | D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 | |
| D3 | 9.4 | 0.42 | |
| D4 | 9.0 | 1.1 | |
| Adrenergic | α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 | |
| α2B | 9.5 | Not specified | |
| α2C | 8.9 | Not specified | |
| Histamine | H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 | |
| Muscarinic | M1 | <5 | 8128 |
Data compiled from multiple sources.
Signaling Pathways
Asenapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades.
-
Dopamine D2 Receptor Pathway: D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Asenapine, by blocking D2 receptors, can disinhibit this pathway, leading to a normalization of dopaminergic neurotransmission in the mesolimbic pathway, which is thought to be hyperactive in psychosis.
-
Serotonin 5-HT2A Receptor Pathway: 5-HT2A receptors are Gαq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Asenapine's antagonism at these receptors, particularly in the prefrontal cortex, is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.
Preclinical Pharmacology
In vivo studies in animal models have been crucial in elucidating the pharmacological profile of asenapine. These studies have demonstrated its antipsychotic-like effects and its influence on neurotransmitter systems.
Experimental Protocol: In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in specific brain regions of freely moving rats following asenapine administration.
-
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a baseline collection period, asenapine or vehicle is administered (e.g., subcutaneously). Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Studies using this technique have shown that asenapine increases dopamine, noradrenaline, and serotonin release in the medial prefrontal cortex. The increase in cortical dopamine is thought to be mediated largely by a local action at nerve terminals, whereas the increase in the nucleus accumbens is dependent on the activation of dopaminergic neurons in the ventral tegmental area (VTA).
Clinical Development and Efficacy
The clinical development of asenapine has focused on its efficacy and safety in the treatment of schizophrenia and bipolar I disorder.
Schizophrenia
The efficacy of asenapine in schizophrenia was established in several short-term (6-week) and long-term (52-week) clinical trials. These trials typically involved adult patients with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of their illness.
Table 2: Summary of a Pivotal Phase III Clinical Trial in Schizophrenia
| Parameter | Placebo | Asenapine (5 mg BID) | Asenapine (10 mg BID) | Haloperidol (4 mg BID) |
| Number of Patients (ITT) | ~112 | ~112 | ~112 | ~112 |
| Baseline PANSS Total Score (Mean) | ~95 | ~95 | ~95 | ~95 |
| Change from Baseline in PANSS Total Score at Week 6 (Mean) | -10.3 | -19.6 | -19.7 | -21.4 |
| Discontinuation Rate due to Adverse Events | 10% | 9% | Not specified | Not specified |
Data are representative and compiled from published trial information.
In these trials, asenapine was found to be superior to placebo in reducing the total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of schizophrenic symptom severity.
Bipolar I Disorder
Asenapine has also demonstrated efficacy in the acute treatment of manic or mixed episodes associated with bipolar I disorder, both as monotherapy and as an adjunctive therapy to lithium or valproate.
Table 3: Summary of a Pivotal 3-Week Clinical Trial in Bipolar Mania (Monotherapy)
| Parameter | Placebo | Asenapine (flexibly dosed) | Olanzapine (active comparator) |
| Number of Patients | ~125 | ~194 | ~128 |
| Baseline YMRS Total Score (Mean) | ~28 | ~28 | ~28 |
| Change from Baseline in YMRS Total Score at Day 21 (Mean) | -5.5 | -10.8 | -12.6 |
| Response Rate (≥50% YMRS improvement) | 25.2% | 42.3% | Not specified |
| Remission Rate (YMRS score ≤12) | 22.3% | 40.2% | Not specified |
Data are representative and compiled from published trial information.
The primary efficacy measure in these trials was the Young Mania Rating Scale (YMRS). Asenapine showed a statistically significant improvement in YMRS scores compared to placebo.
Safety and Tolerability
Asenapine is generally well-tolerated. The most common adverse effects reported in clinical trials include somnolence, dizziness, extrapyramidal symptoms (EPS) such as akathisia, and oral hypoesthesia (numbness). Compared to some other atypical antipsychotics like olanzapine, asenapine appears to have a lower propensity for clinically significant weight gain and metabolic disturbances.
Conclusion
The journey of this compound from a derivative of mianserin to a clinically effective treatment for schizophrenia and bipolar disorder highlights the intricate process of modern drug development. Its unique receptor binding profile, characterized by potent antagonism at a broad range of receptors and a lack of muscarinic activity, provides a distinct therapeutic option. The successful development of a sublingual formulation overcame a critical pharmacokinetic hurdle, demonstrating innovation in drug delivery. The extensive preclinical and clinical research has established its efficacy and safety, solidifying its place in the armamentarium of psychopharmacological agents. Future research may continue to explore its potential in other psychiatric conditions and further elucidate the nuances of its complex mechanism of action.
References
- 1. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine increases dopamine, norepinephrine, and acetylcholine efflux in the rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
The Architecture of Antipsychotic Innovation: A Technical Guide to the Synthesis and Screening of Asenapine Maleate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder, represents a significant advancement in psychopharmacological therapy.[1][2] Its unique tetracyclic structure, derived from the modification of the antidepressant mianserin, confers a complex pharmacodynamic profile characterized by high affinity for a broad range of dopamine, serotonin, adrenergic, and histamine receptors.[1][3] This multi-receptor antagonism is believed to be the cornerstone of its therapeutic efficacy.[4] This technical guide provides an in-depth exploration of the synthesis and screening of asenapine maleate analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel antipsychotic agents.
The development of asenapine analogues is driven by the pursuit of compounds with improved therapeutic indices, including enhanced efficacy, reduced side effects, and optimized pharmacokinetic properties. By systematically modifying the asenapine scaffold, researchers can probe the structure-activity relationships (SAR) that govern receptor binding and functional activity, leading to the identification of next-generation antipsychotics.
This guide details the synthetic strategies for generating asenapine analogues, outlines rigorous in vitro and in vivo screening protocols for their pharmacological characterization, and presents a framework for data analysis and visualization to facilitate the identification of promising lead candidates.
Synthesis of Asenapine Analogues
The synthesis of asenapine and its analogues typically involves a multi-step sequence, with several reported routes offering flexibility in accessing diverse chemical space. A common strategy involves the construction of the core dibenzo[b,f]oxepine ring system, followed by the introduction of the pyrrolidine moiety.
General Synthetic Scheme
A representative synthetic approach to asenapine analogues is depicted below. This pathway allows for the introduction of various substituents on the aromatic rings and modifications of the pyrrolidine nitrogen.
Caption: Generalized synthetic workflow for asenapine analogues.
Detailed Experimental Protocol: Synthesis of a Representative Asenapine Analogue
The following protocol describes the synthesis of a hypothetical asenapine analogue with a modification on the pyrrolidine nitrogen.
Step 1: Synthesis of 2-(4-chlorophenoxy)aniline
-
To a solution of 2-aminophenol and 1-chloro-4-iodobenzene in a suitable solvent, add a copper catalyst and a base.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 2-(4-chlorophenoxy)phenylacetic acid
-
The aniline from the previous step is converted to the corresponding diazonium salt using sodium nitrite and a strong acid.
-
The diazonium salt is then subjected to a Meerwein arylation with acrylic acid, followed by reduction to yield the phenylacetic acid derivative.
Step 3: Synthesis of 8-chloro-11H-dibenzo[b,f]oxepin-10-one
-
The phenylacetic acid is treated with a dehydrating agent, such as polyphosphoric acid, at an elevated temperature to effect an intramolecular Friedel-Crafts acylation, yielding the tricyclic ketone.
Step 4: Synthesis of the Asenapine Analogue
-
The ketone is reacted with a suitable organometallic reagent (e.g., a Grignard reagent) to introduce a desired substituent at the 11-position.
-
The resulting alcohol is then cyclized with an N-substituted sarcosine derivative in the presence of a coupling agent.
-
Finally, the amide carbonyl is reduced using a reducing agent like lithium aluminum hydride to afford the final asenapine analogue.
Screening of Asenapine Analogues
The pharmacological evaluation of newly synthesized asenapine analogues is a critical step in identifying candidates with desirable antipsychotic properties. This process involves a hierarchical screening cascade, beginning with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess efficacy and potential side effects.
In Vitro Screening
1. Receptor Binding Assays:
The initial screening step typically involves determining the binding affinity of the analogues for a panel of relevant G-protein coupled receptors (GPCRs), particularly dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇) receptor subtypes. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of the test compound (asenapine analogue).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
2. Functional Assays:
Compounds that exhibit promising binding affinities are further evaluated in functional assays to determine whether they act as agonists, antagonists, or inverse agonists at the target receptors.
-
cAMP Assays (for Gᵢ/Gₛ-coupled receptors like D₂): These assays measure the inhibition or stimulation of adenylyl cyclase activity.
-
Calcium Mobilization Assays (for Gᵩ-coupled receptors like 5-HT₂ₐ): These assays measure the release of intracellular calcium upon receptor activation.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing the 5-HT₂ₐ receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (antagonist) is added, followed by a known 5-HT₂ₐ receptor agonist (e.g., serotonin).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified to determine its IC₅₀ value.
In Vivo Screening
Promising candidates from in vitro screening are advanced to in vivo models to assess their antipsychotic potential and to identify potential liabilities.
1. Amphetamine-Induced Hyperactivity Model:
This model is widely used to predict the efficacy of antipsychotic drugs. D-amphetamine induces an increase in locomotor activity in rodents, which is mediated by an increase in dopamine levels in the brain. Effective antipsychotics, particularly D₂ receptor antagonists, can attenuate this hyperactivity.
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Acclimation: Rodents (rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Drug Administration: Animals are pre-treated with the asenapine analogue or vehicle.
-
Amphetamine Challenge: After a specific pre-treatment time, the animals are administered d-amphetamine.
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group to determine the percentage of inhibition of amphetamine-induced hyperactivity.
Caption: A typical in vivo screening cascade for antipsychotics.
2. Conditioned Avoidance Response (CAR) Model:
The CAR model is another predictive test for antipsychotic activity. Animals are trained to avoid an aversive stimulus (e.g., a foot shock) in response to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the ability to escape the aversive stimulus.
Data Presentation
A crucial aspect of SAR studies is the clear and concise presentation of quantitative data to facilitate comparisons between analogues. The following tables provide a template for organizing binding affinity and functional activity data.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Asenapine Analogues
| Compound | D₂ | D₃ | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C | 5-HT₆ | 5-HT₇ | H₁ | α₁ |
| Asenapine | 1.3 | 0.42 | 2.5 | 0.06 | 0.03 | 0.25 | 0.13 | 1.0 | 1.2 |
| Analogue 1 | |||||||||
| Analogue 2 | |||||||||
| Analogue 3 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (IC₅₀ or EC₅₀, nM) of Asenapine Analogues
| Compound | D₂ Functional Antagonism (IC₅₀) | 5-HT₂ₐ Functional Antagonism (IC₅₀) | 5-HT₁ₐ Partial Agonism (EC₅₀) |
| Asenapine | ~1.0 | ~0.7 | ~50 |
| Analogue 1 | |||
| Analogue 2 | |||
| Analogue 3 |
Signaling Pathways
The therapeutic effects of asenapine and its analogues are primarily attributed to their antagonist activity at D₂ and 5-HT₂ₐ receptors. The blockade of these receptors modulates downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.
Caption: Key signaling pathways modulated by asenapine analogues.
Conclusion
The synthesis and screening of this compound analogues represent a promising avenue for the discovery of novel antipsychotic agents with improved clinical profiles. This technical guide provides a comprehensive framework for researchers in this field, encompassing detailed synthetic methodologies, robust screening protocols, and effective data presentation strategies. By leveraging the principles of medicinal chemistry and pharmacology outlined herein, the scientific community can continue to advance the development of safer and more effective treatments for individuals suffering from schizophrenia and bipolar disorder.
References
Asenapine Maleate: A Comprehensive Pharmacological Profile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Asenapine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic efficacy is attributed to a complex and unique pharmacological profile, characterized by high-affinity interactions with a broad spectrum of neurotransmitter receptors. This technical guide provides a detailed examination of the pharmacological properties of asenapine maleate, including its receptor binding affinity, pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Asenapine, a dibenzo-oxepino pyrrole derivative, is classified as an atypical antipsychotic.[1] Its clinical effectiveness in managing the positive and negative symptoms of schizophrenia and the manic episodes associated with bipolar disorder is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] However, its broader receptor interaction profile, which includes high affinity for numerous other serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall therapeutic effects and side-effect profile.[3][4] This document aims to provide a granular, technical overview of the pharmacological characteristics of this compound.
Receptor Binding Affinity
Asenapine exhibits a distinct receptor binding profile with high affinity for a wide range of receptors. The binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Asenapine Receptor Binding Affinity (Ki) Values
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 2.5[3] |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5 | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Muscarinic | M1 | 8128 |
Note: Ki values can vary based on experimental conditions.
Table 2: Asenapine Receptor Binding Affinity (pKi) Values
| Receptor Family | Receptor Subtype | pKi |
| Serotonin | 5-HT1A | 8.6 |
| 5-HT1B | 8.4 | |
| 5-HT2A | 10.2 | |
| 5-HT2B | 9.8 | |
| 5-HT2C | 10.5 | |
| 5-HT5A | 8.8 | |
| 5-HT6 | 9.5 | |
| 5-HT7 | 9.9 | |
| Dopamine | D1 | 8.9 |
| D2 | 8.9 | |
| D3 | 9.4 | |
| D4 | 9.0 | |
| Adrenergic | α1 | 8.9 |
| α2A | 8.9 | |
| α2B | 9.5 | |
| α2C | 8.9 | |
| Histamine | H1 | 9.0 |
| H2 | 8.2 |
Note: pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.
Pharmacokinetics
This compound is administered sublingually due to its low oral bioavailability. The pharmacokinetic profile is characterized by rapid absorption and a relatively long terminal half-life.
Table 3: Asenapine Pharmacokinetic Parameters
| Parameter | Value |
| Administration Route | Sublingual |
| Absolute Bioavailability (Sublingual) | 35% (for a 5 mg dose) |
| Oral Bioavailability | <2% |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours |
| Plasma Protein Binding | 95% |
| Terminal Half-life (t1/2) | Approximately 24 hours |
| Metabolism | Primarily by CYP1A2 |
| Excretion | Urine and feces |
Pharmacodynamics and Mechanism of Action
The precise mechanism of action of asenapine is not fully elucidated but is believed to be mediated through its antagonist activity at D2 and 5-HT2A receptors. Asenapine acts as an antagonist at most of the receptors for which it has a high affinity, with the exception of the 5-HT1A receptor, where it behaves as a partial agonist.
The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism is a characteristic feature of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms.
Asenapine's high affinity for other serotonin receptors, including 5-HT2C, 5-HT6, and 5-HT7, may also contribute to its therapeutic effects on mood and cognition. Its antagonist activity at histamine H1 and adrenergic α1 and α2 receptors is associated with side effects such as sedation and orthostatic hypotension. Notably, asenapine has a very low affinity for muscarinic cholinergic receptors, which is consistent with a low propensity for anticholinergic side effects.
Experimental Protocols
In Vitro Receptor Binding Assay (Competition Assay)
This protocol outlines a general method for determining the binding affinity (Ki) of asenapine for various neurotransmitter receptors using a competitive radioligand binding assay.
I. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK-293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT2A).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
II. Procedure:
-
Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Radioligand at a concentration close to its Kd.
-
Varying concentrations of this compound (the competitor).
-
For determining non-specific binding, add a saturating concentration of the unlabeled control ligand instead of asenapine.
-
For determining total binding, add assay buffer instead of asenapine or the control ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
III. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the asenapine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of asenapine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes a general method to assess the effect of asenapine on extracellular neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of a freely moving rat.
I. Materials and Reagents:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane.
-
Stereotaxic Apparatus.
-
Surgical Instruments.
-
This compound Solution for Injection.
-
Artificial Cerebrospinal Fluid (aCSF): For perfusion.
-
HPLC system with Electrochemical or Fluorescence Detection.
II. Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using HPLC.
III. Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Plot the mean percentage change in neurotransmitter levels over time to visualize the effect of asenapine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Asenapine's primary mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methodological Issues in Current Antipsychotic Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conceptual and Methodological Issues in the Design of Clinical Trials of Antipsychotics for the Treatment of Schizophrenia | springermedicine.com [springermedicine.com]
Asenapine Maleate receptor binding affinity
An In-depth Technical Guide on the Receptor Binding Affinity of Asenapine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the treatment of schizophrenia and acute mania associated with bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by interactions with a broad spectrum of neurotransmitter receptors.[3][4] Unlike conventional antipsychotics, asenapine was chemically derived from the tetracyclic antidepressant mianserin.[1] This guide provides a detailed examination of asenapine's receptor binding affinity, the experimental methods used to determine these affinities, and the key signaling pathways modulated by its receptor interactions.
Receptor Binding Affinity Profile
Asenapine's pharmacodynamic signature is distinguished by its high affinity for a wide array of serotonin, dopamine, α-adrenergic, and histamine receptors. It notably lacks significant affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side-effect profile regarding anticholinergic effects like dry mouth or constipation. The binding affinity is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities of asenapine for various cloned human receptors.
Table 1: Asenapine Kᵢ Values for Human Receptors
| Receptor Family | Receptor Subtype | Asenapine Kᵢ (nM) |
| Serotonin | 5-HT₂ₐ | 0.06 |
| 5-HT₂C | 0.03 | |
| 5-HT₇ | 0.13 | |
| 5-HT₂B | 0.16 | |
| 5-HT₆ | 0.25 | |
| 5-HT₁ₐ | 2.5 | |
| 5-HT₁B | 4.0 | |
| 5-HT₅ₐ | 1.6 | |
| Dopamine | D₃ | 0.42 |
| D₄ | 1.1 | |
| D₂ | 1.3 | |
| D₁ | 1.4 | |
| Adrenergic | α₁ | 1.2 |
| α₂ | 1.2 | |
| Histamine | H₁ | 1.0 |
| H₂ | 6.2 |
Data compiled from multiple sources indicating high-affinity binding across diverse receptor families.
Table 2: Asenapine pKᵢ Values for Human Receptors
The pKᵢ value is the negative logarithm of the Kᵢ value, providing another way to express affinity.
| Receptor Family | Receptor Subtype | Asenapine pKᵢ |
| Serotonin | 5-HT₂C | 10.5 |
| 5-HT₂ₐ | 10.2 | |
| 5-HT₇ | 9.9 | |
| 5-HT₂B | 9.8 | |
| 5-HT₆ | 9.5 - 9.6 | |
| 5-HT₅ₐ | 8.8 | |
| 5-HT₁ₐ | 8.6 | |
| 5-HT₁B | 8.4 | |
| Dopamine | D₃ | 9.4 |
| D₄ | 9.0 | |
| D₂ | 8.9 | |
| D₁ | 8.9 | |
| Adrenergic | α₂B | 9.5 |
| α₁ | 8.9 | |
| α₂ₐ | 8.9 | |
| α₂C | 8.9 | |
| Histamine | H₁ | 9.0 |
| H₂ | 8.2 |
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities detailed above are predominantly determined using competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a test compound and a target receptor due to its sensitivity and robustness.
Principle of Competitive Binding Assays
These assays measure the affinity of a test compound (the "competitor," e.g., asenapine) by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known, high affinity for the target receptor. The assay involves incubating a preparation of membranes from cells expressing the receptor of interest with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Generalized Protocol
-
Receptor Preparation : Membranes from cell lines (e.g., HEK 293 or CHO cells) stably transfected to express a specific human receptor subtype are prepared. This is achieved through cell harvesting, homogenization, and centrifugation to isolate the membrane fraction, which is then stored at -80°C.
-
Assay Incubation : The assay is typically conducted in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer (composition varies depending on the receptor).
-
A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂ receptors).
-
Increasing concentrations of the unlabeled test compound (asenapine).
-
The cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells is prepared containing a high concentration of an unlabeled standard antagonist.
-
-
Equilibrium : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to allow the binding reaction to reach equilibrium.
-
Separation : Receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound ligand passes through.
-
Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification : The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis : The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These data are then plotted on a semi-logarithmic scale to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ is then calculated.
Workflow for a competitive radioligand binding assay.
Key Receptor Interactions and Signaling Pathways
Asenapine's therapeutic effects in schizophrenia are thought to be mediated primarily through its potent antagonist activity at Dopamine D₂ and Serotonin 5-HT₂ₐ receptors. Its broad receptor profile, however, including high affinity for histamine H₁ and α-adrenergic receptors, contributes to its overall clinical effects and side-effect profile.
Dopamine D₂ Receptor Signaling
The D₂ receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Antagonism of this receptor in the mesolimbic pathway is a cornerstone of antipsychotic efficacy.
-
Canonical Pathway : Activation of the D₂ receptor by dopamine leads to the inhibition of the enzyme adenylyl cyclase by the Gαi subunit. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors, ultimately altering neuronal excitability and gene expression. Asenapine, by acting as an antagonist, blocks this cascade, leading to a normalization of dopaminergic neurotransmission.
Simplified Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a GPCR that couples primarily to Gαq/11 proteins. Antagonism at this receptor, particularly in the prefrontal cortex, is believed to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects.
-
Canonical Pathway : Upon activation by serotonin, the 5-HT₂ₐ receptor activates the Gαq subunit, which in turn stimulates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG and the increased Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, leading to a wide range of downstream effects on neurotransmission and gene expression. Asenapine's antagonism at the 5-HT₂ₐ receptor blocks this entire cascade.
Simplified Serotonin 5-HT₂ₐ receptor signaling pathway.
Histamine H₁ and Adrenergic α₁ Receptor Signaling
Asenapine's potent antagonism of H₁ and α₁ receptors is primarily associated with its side effects. Both of these receptors also couple to the Gαq/11 protein and share the same fundamental signaling pathway as the 5-HT₂ₐ receptor, leading to the activation of PLC and the subsequent IP₃/DAG cascade.
-
H₁ Receptor Antagonism : Blockade of H₁ receptors in the central nervous system is responsible for the sedative and hypnotic effects often observed with asenapine.
-
α₁ Receptor Antagonism : Blockade of α₁-adrenergic receptors in the peripheral nervous system can lead to smooth muscle relaxation in blood vessels, resulting in vasodilation and the potential for orthostatic hypotension (a drop in blood pressure upon standing).
Conclusion
Asenapine possesses a unique and complex receptor binding profile, characterized by high-affinity antagonism at multiple serotonin and dopamine receptor subtypes, as well as at histamine H₁ and adrenergic α receptors. Its primary therapeutic action is believed to stem from the combined blockade of D₂ and 5-HT₂ₐ receptors. The detailed understanding of this binding signature, determined through robust methodologies like radioligand binding assays, is crucial for elucidating its mechanism of action, predicting its clinical effects, and guiding future drug development efforts in psychopharmacology. The broad receptor activity underscores the multi-faceted nature of its clinical profile, encompassing both therapeutic benefits and potential side effects.
References
Asenapine Maleate Preclinical Data Package: A Technical Guide
Introduction
Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] Asenapine, developed by Organon Laboratories under the code Org 5222, possesses a unique and broad pharmacological profile, interacting with a wide range of neurotransmitter receptors.[2][4] This technical guide provides a comprehensive overview of the preclinical data for asenapine maleate, focusing on its pharmacology, pharmacokinetics, and toxicology, intended for researchers, scientists, and drug development professionals.
Pharmacology: Receptor Binding and Functional Activity
Asenapine's pharmacological profile is characterized by high affinity for a multitude of dopamine, serotonin, α-adrenergic, and histamine receptors. It has notably low affinity for muscarinic cholinergic receptors, which may contribute to a more favorable side effect profile compared to some other antipsychotics.
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity. Asenapine's binding affinities for various human receptors are summarized below.
Table 1: Receptor Binding Affinity (Ki, nM) of Asenapine
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
|---|---|---|
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 |
| Muscarinic | M1 | 8128 |
Functional Activity
In vitro assays have demonstrated that asenapine acts as an antagonist at most of the receptors for which it has high affinity, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors. It behaves as a partial agonist at the 5-HT1A receptor. The potent antagonism at D2 and 5-HT2A receptors is considered central to its antipsychotic effects.
Signaling Pathways
The therapeutic effects of asenapine are initiated by its interaction with key G-protein coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling cascades for the Dopamine D2 and Serotonin 5-HT2A receptors and how asenapine, as an antagonist, blocks these pathways.
Pharmacodynamics: In Vivo Efficacy
Asenapine has demonstrated potent antidopaminergic properties in animal models predictive of antipsychotic efficacy.
Table 2: Asenapine Efficacy in Rat Models of Psychosis
| Animal Model | Endpoint | Asenapine Minimal Effective Dose (MED) | Comparator MEDs (mg/kg) |
|---|---|---|---|
| Amphetamine-Stimulated Locomotor Activity (Amp-LMA) | Reversal of hyperactivity | 0.03 mg/kg, s.c. | Olanzapine: Not specified, Risperidone: Not specified |
| Apomorphine-Disrupted Prepulse Inhibition (Apo-PPI) | Reversal of sensorimotor gating deficit | 0.03 mg/kg, s.c. | Olanzapine: Not specified, Risperidone: Not specified |
| Conditioned Avoidance Response | Alteration of response | Active | Not specified |
s.c. = subcutaneous administration
Studies also show that asenapine potentiates prefrontal dopaminergic and glutamatergic transmission, which may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia. However, at doses higher than those required for antipsychotic activity, asenapine, similar to olanzapine and risperidone, was found to impair cognitive performance in normal rats.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Experimental Workflow: In Vivo Efficacy Study
Protocol: Amphetamine-Stimulated Locomotor Activity This model is used to assess the antipsychotic potential of a compound by measuring its ability to counteract the hyperlocomotion induced by a dopamine agonist like d-amphetamine.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers.
-
Dosing: Asenapine (e.g., 0.01-0.3 mg/kg), a comparator drug, or vehicle is administered subcutaneously (s.c.).
-
Challenge: After a set pretreatment time, rats are challenged with a subcutaneous injection of d-amphetamine (e.g., 1.0 or 3.0 mg/kg).
-
Measurement: Immediately following the amphetamine challenge, animals are placed in automated locomotor activity chambers, and their activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes).
-
Analysis: Data are analyzed using statistical methods like ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle-control group. The Minimal Effective Dose (MED) that produces a significant reduction in amphetamine-induced hyperactivity is determined.
Protocol: Radioligand Binding Assay This in vitro method is used to determine the binding affinity of a drug to specific neurotransmitter receptors.
-
Preparation: Cell membranes expressing the human receptor of interest are prepared.
-
Reagents: A specific radioligand (a radioactively labeled compound with known high affinity for the receptor) and varying concentrations of the test compound (asenapine) are used.
-
Incubation: The cell membranes, radioligand, and test compound are incubated together in a buffer solution to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Pharmacokinetics
Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Table 3: Pharmacokinetic Parameters of Asenapine in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Half-life (t½) | 32.74 ± 7.51 h |
| Volume of Distribution (Vd) | 74.26 ± 15.75 L |
| Mean Residence Time (MRT) | 25.99 ± 1.52 h |
| Elimination Rate Constant (Kel) | 0.0219 ± 0.0048 h⁻¹ |
| Oral Bioavailability | 20-65% |
Note: In humans, the sublingual bioavailability is approximately 35%, while the oral bioavailability is less than 2% due to extensive first-pass metabolism.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Administration: this compound is administered via oral gavage.
-
Sample Collection: Blood samples are collected from the retro-orbital plexus at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Asenapine is extracted from the plasma matrix using a liquid-liquid extraction technique.
-
Analysis: The concentration of asenapine in the plasma samples is determined using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. The mobile phase may consist of a phosphate buffer and acetonitrile.
-
Parameter Calculation: Pharmacokinetic parameters such as half-life, volume of distribution, and clearance are calculated from the plasma concentration-time data.
Toxicology
Preclinical safety and toxicology studies are performed to identify potential adverse effects.
Table 4: Summary of Asenapine Carcinogenicity Studies
| Species | Study Duration | Administration Route | Findings |
|---|---|---|---|
| CD-1 Mice | Lifetime | Subcutaneous | Increased incidence of malignant lymphomas in female mice. No increase in tumors in male mice. |
| Sprague-Dawley Rats | Lifetime | Subcutaneous | No increase in tumors at plasma levels up to 5 times the human exposure at the maximum recommended dose. |
Protocol: Lifetime Carcinogenicity Study
-
Species: Typically conducted in two rodent species, such as CD-1 mice and Sprague-Dawley rats.
-
Dosing: Animals are administered asenapine daily for the majority of their lifespan (e.g., via subcutaneous injection). Doses are selected to provide a range of systemic exposures, including multiples of the expected human therapeutic exposure.
-
Monitoring: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist to identify any neoplastic (tumors) or non-neoplastic lesions.
-
Analysis: The incidence of tumors in the drug-treated groups is compared to that in a concurrent control group. The significance of any findings for human risk assessment is then evaluated.
References
Asenapine Maleate: A Technical Guide to its Enantiomers and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] Chemically, it belongs to the dibenzo-oxepino pyrrole class and possesses two chiral centers, resulting in the existence of enantiomeric pairs.[1] Asenapine maleate is developed and marketed as a racemic mixture of its enantiomers.[2] This technical guide provides a comprehensive overview of the pharmacological profile of asenapine, with a focus on its receptor binding affinity, functional activity, and the methodologies used for its characterization. While the therapeutic agent is a racemate, this guide will also touch upon the synthesis of individual enantiomers where information is available.
Receptor Binding Affinity
Asenapine exhibits a complex pharmacodynamic profile with high affinity for a broad range of neurotransmitter receptors. The receptor binding affinities, expressed as pKi and Ki values, for racemic asenapine are summarized in the table below. A higher pKi value and a lower Ki value indicate a greater binding affinity.
| Receptor Family | Receptor Subtype | pKi | Ki (nM) |
| Serotonin | 5-HT1A | 8.6 | 2.5[1] |
| 5-HT1B | 8.4 | 4.0[1] | |
| 5-HT2A | 10.2 | 0.06 | |
| 5-HT2B | 9.8 | 0.16 | |
| 5-HT2C | 10.5 | 0.03 | |
| 5-HT5A | 8.8 | - | |
| 5-HT6 | 9.6 | 0.25 | |
| 5-HT7 | 9.9 | 0.13 | |
| Dopamine | D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 | |
| D3 | 9.4 | 0.42 | |
| D4 | 9.0 | 1.1 | |
| Adrenergic | α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 | |
| α2B | 9.5 | - | |
| α2C | 8.9 | - | |
| Histamine | H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 | |
| Muscarinic | M1 | < 5 | > 10,000 |
Functional Activity
In vitro functional assays have characterized asenapine as a potent antagonist at most of the receptors for which it shows high affinity. The antagonist activity at dopamine D2 and serotonin 5-HT2A receptors is believed to be central to its antipsychotic efficacy.
| Receptor | Functional Activity (Racemic Asenapine) | pKB |
| 5-HT1A | Potent Antagonist | 7.4 |
| 5-HT1B | Potent Antagonist | 8.1 |
| 5-HT2A | Potent Antagonist | 9.0 |
| 5-HT2B | Potent Antagonist | 9.3 |
| 5-HT2C | Potent Antagonist | 9.0 |
| 5-HT6 | Potent Antagonist | 8.0 |
| 5-HT7 | Potent Antagonist | 8.5 |
| D2 | Potent Antagonist | 9.1 |
| D3 | Potent Antagonist | 9.1 |
| α2A | Antagonist | 7.3 |
| α2B | Potent Antagonist | 8.3 |
| α2C | Antagonist | 6.8 |
| H1 | Potent Antagonist | 8.4 |
Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates greater antagonist potency.
Signaling Pathways
The therapeutic effects of asenapine are mediated through its interaction with various G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the generalized signaling pathways associated with these receptors.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Asenapine.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Antagonism by Asenapine.
Experimental Protocols
Enantiomeric Separation of Asenapine
A validated capillary electrophoresis (CE) method is employed for the separation of asenapine enantiomers.
-
Principle: Cyclodextrin-modified capillary zone electrophoresis. A chiral selector, β-cyclodextrin (β-CD), is added to the background electrolyte. The enantiomers of asenapine form transient diastereomeric inclusion complexes with the β-CD, leading to different electrophoretic mobilities and subsequent separation.
-
Instrumentation: Standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 160 mM TRIS-acetate buffer (pH 3.5) containing 7 mM β-CD.
-
Sample Preparation: A stock solution of this compound is prepared in methanol and diluted to the desired concentration with the BGE.
-
Capillary Conditioning:
-
Flush new capillary with 1 M sodium hydroxide for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
-
Between runs, flush with 0.1 M sodium hydroxide for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.
-
-
Separation Conditions:
-
Voltage: 15 kV
-
Temperature: 20 °C
-
Detection: UV absorbance.
-
-
Data Analysis: The resolution (Rs) between the enantiomeric peaks is calculated to ensure baseline separation.
Caption: Experimental Workflow for Enantiomeric Separation of Asenapine.
Radioligand Binding Assay
Competitive radioligand binding assays are used to determine the binding affinity (Ki) of asenapine for various receptors.
-
Principle: This assay measures the ability of a test compound (asenapine) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Cell membranes or tissues expressing the receptor of interest.
-
A specific radioligand for the receptor.
-
Test compound (asenapine) at various concentrations.
-
Assay buffer.
-
Filtration apparatus (e.g., 96-well filter plates).
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor preparation with the radioligand and varying concentrations of asenapine.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Enantiomers of Asenapine
Asenapine has two stereocenters, leading to two pairs of enantiomers. The commercially available drug is a racemic mixture. While methods for the asymmetric synthesis of (+)-asenapine have been reported, detailed comparative pharmacological data for the individual (+)- and (-)-enantiomers are not widely available in the scientific literature. The pharmacological data presented in this guide pertains to the racemic mixture.
Conclusion
Asenapine is a multi-receptor atypical antipsychotic with a complex pharmacological profile, characterized by high affinity and antagonist activity at a wide range of dopamine, serotonin, adrenergic, and histamine receptors. Its therapeutic efficacy is primarily attributed to its potent antagonism of D2 and 5-HT2A receptors. While asenapine is a racemic mixture, the majority of the publicly available pharmacological data does not differentiate between the activities of its individual enantiomers. The experimental protocols outlined in this guide provide a foundation for the characterization of asenapine and its enantiomers, which is crucial for ongoing research and development in the field of psychopharmacology. Further studies are warranted to fully elucidate the specific contributions of the (+) and (-) enantiomers to the overall pharmacological and clinical profile of asenapine.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Asenapine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Asenapine Maleate in bulk drug and pharmaceutical formulations. The developed method is precise, accurate, and specific for the determination of this compound, even in the presence of its degradation products and related substances. This document provides a comprehensive protocol for method development, validation in accordance with ICH guidelines, and application for routine quality control analysis.
Introduction
This compound is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] It is classified as a BCS Class II drug, characterized by low solubility and high permeability.[3] The development of a reliable and accurate analytical method is crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This application note describes a simple, isocratic RP-HPLC method that was developed and validated to ensure the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q water
-
This compound tablets (for formulation analysis)
Equipment
-
HPLC system with a UV-Visible detector (e.g., Waters Alliance, Shimadzu LC-2010HT)
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Inertsil ODS 3V (150mm × 4.6mm, 5µm) or equivalent C18 column |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 2.7, adjusted with orthophosphoric acid) (55:45 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Buffer Preparation (0.05 M Potassium Dihydrogen Phosphate, pH 2.7): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 2.7 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the ratio of 55:45 (v/v). Sonicate for 15 minutes to degas the mobile phase.
Standard Stock Solution Preparation (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add about 30 mL of methanol and sonicate to dissolve. Make up the volume with methanol.
Working Standard Solution Preparation (50 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
Sample Preparation (from Tablets): Weigh and crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 25 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the diluent. Further dilute 5 mL of this solution to 25 mL with the diluent. Filter the resulting solution through a 0.45 µm membrane filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized below.
System Suitability
System suitability was evaluated by injecting six replicate injections of the working standard solution. The acceptance criteria for system suitability are presented in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 2.0% |
Specificity (Forced Degradation)
A forced degradation study was performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light). The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products. The method was found to be specific, with no interference from degradants at the retention time of this compound.
Linearity
The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 25 µg/mL to 75 µg/mL. A calibration curve was plotted with peak area versus concentration, and the correlation coefficient (r²) was determined.
Accuracy (% Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150% of the working concentration). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the sample solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and instrument. The relative standard deviation (% RSD) of the results was calculated.
Robustness
The robustness of the analytical method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The effect of these changes on the system suitability parameters was observed.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables for easy comparison and interpretation.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean) |
| 25 | [Insert Data] |
| 37.5 | [Insert Data] |
| 50 | [Insert Data] |
| 62.5 | [Insert Data] |
| 75 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.999 |
Table 4: Accuracy (% Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 25 | [Insert Data] | [Insert Data] |
| 100% | 50 | [Insert Data] | [Insert Data] |
| 150% | 75 | [Insert Data] | [Insert Data] |
| Mean % Recovery | 98.0% - 102.0% |
Table 5: Precision Data
| Parameter | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 6: Robustness Data
| Parameter Varied | System Suitability Parameter | Result |
| Flow Rate (1.3 mL/min) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
| Flow Rate (1.7 mL/min) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
| Mobile Phase (-2% Acetonitrile) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
| Mobile Phase (+2% Acetonitrile) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
| Wavelength (268 nm) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
| Wavelength (272 nm) | Tailing Factor, Theoretical Plates, %RSD | Within limits |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method development and the logical relationship of the validation parameters.
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating. The short run time and simple mobile phase composition make this method suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms.
References
Asenapine Maleate: In Vitro and In Vivo Assay Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro and in vivo assays relevant to the pharmacological characterization of Asenapine Maleate, an atypical antipsychotic agent. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro Assays
Receptor Binding Affinity
This compound exhibits a complex pharmacodynamic profile, characterized by high affinity for a broad range of neurotransmitter receptors. Its therapeutic efficacy is believed to be mediated primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The binding affinities of Asenapine for various human receptors are summarized in the table below.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Asenapine
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5[1][2] |
| 5-HT1B | 4.0[1][2] | |
| 5-HT2A | 0.06[1] | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1A | 1.2 |
| α2A/B/C | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Muscarinic | M1 | 8128 |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the human 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as Mianserin or unlabeled Ketanserin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Fluid and Counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 70 µ g/well .
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 20-30 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Asenapine acts as an antagonist at many of the receptors for which it has a high affinity. This antagonist activity, particularly at D2 and 5-HT2A receptors, is central to its antipsychotic effect. Functional assays are used to quantify the ability of Asenapine to inhibit receptor signaling.
Table 2: In Vitro Functional Antagonist Activity (pKB) of Asenapine
| Receptor | Antagonist Activity (pKB) |
| 5-HT1A | 7.4 |
| 5-HT1B | 8.1 |
| 5-HT2A | 9.0 |
| 5-HT2B | 9.3 |
| 5-HT2C | 9.0 |
| 5-HT6 | 8.0 |
| 5-HT7 | 8.5 |
| D2 | 9.1 |
| D3 | 9.1 |
| α2A | 7.3 |
| α2B | 8.3 |
| α2C | 6.8 |
| H1 | 8.4 |
Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates greater antagonist potency.
Experimental Protocol: cAMP Functional Assay for Dopamine D2 Receptor (Gi-coupled)
This protocol outlines a method to assess the antagonist activity of this compound at the human dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation.
Objective: To determine the IC50 of this compound in inhibiting the agonist-induced decrease in cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD2).
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator.
-
Reference Agonist: A known D2 receptor agonist (e.g., Quinpirole).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the CHO-hD2 cells into a 384-well plate and allow them to adhere overnight.
-
Compound Plating: Prepare serial dilutions of this compound in stimulation buffer.
-
Antagonist Pre-incubation: Add the diluted this compound to the cells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a mixture of forskolin and the reference D2 agonist (at its EC80 concentration) to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.
-
In Vivo Assays
In vivo studies in animal models are crucial for evaluating the antipsychotic potential and side-effect profile of compounds like this compound.
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs.
Protocol Outline:
-
Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild foot shock.
-
Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After the animal is trained, it is treated with this compound or a vehicle. The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) are recorded.
-
Endpoint: A compound with antipsychotic potential, like Asenapine, will selectively decrease the number of avoidance responses without significantly affecting the ability to escape the shock, indicating that the effect is not due to sedation or motor impairment.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.
Protocol Outline:
-
Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal.
-
Procedure: The animal is placed in the chamber and exposed to a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (pulse) that elicits a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
Endpoint: In normal animals, the prepulse inhibits the startle response to the pulse. Antipsychotic drugs like Asenapine can restore PPI deficits induced by psychotomimetic drugs. The percentage of PPI is calculated as: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Asenapine has been shown to increase the efflux of dopamine, norepinephrine, and acetylcholine in the rat medial prefrontal cortex and hippocampus.
Protocol Outline:
-
Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid at a low flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Drug Administration: this compound or vehicle is administered systemically.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Endpoint: The change in extracellular neurotransmitter levels following drug administration is determined.
References
Asenapine Maleate Formulation for Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Asenapine Maleate formulations for use in both in vitro and in vivo research studies. This compound is an atypical antipsychotic agent characterized by its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Due to its low oral bioavailability (<2%) resulting from extensive first-pass metabolism, careful consideration of its formulation is critical for obtaining reliable and reproducible experimental results.[5]
Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations.
| Property | Value | Reference |
| Molecular Formula | C17H16ClNO · C4H4O4 | |
| Molecular Weight | 401.84 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 141.72°C | |
| pKa | 8.6 | |
| Log P | 4.61 ± 0.05 | |
| BCS Class | Class II (low solubility, high permeability) |
Solubility Data
This compound is poorly soluble in water but freely soluble in several organic solvents. The choice of solvent is critical for achieving the desired concentration and ensuring the stability of the formulation.
| Solvent | Solubility | Reference |
| Water | 3.7 mg/mL | |
| 0.1N HCl | Soluble | |
| Methanol | Freely soluble | |
| Ethanol | Freely soluble | |
| Acetone | Freely soluble | |
| DMSO | 60 mg/mL (149.31 mM) | |
| Phosphate Buffer (pH 6.8) | Used as a dissolution medium |
Stability
This compound's stability can vary depending on the solvent and storage conditions. A study demonstrated good stability in various solvents over 72 hours at 32°C. Methanol showed the lowest stability, while a PBS solution with 6% Brij™ exhibited the highest. For long-term storage, it is recommended to store the solid compound at 2-8°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Accurately weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, this would be 4.018 mg for 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Formulation of this compound for In Vivo (Rodent) Studies
This protocol outlines the preparation of a formulation suitable for subcutaneous (s.c.) administration in rodents. The vehicle composition is based on formulations used in published preclinical studies.
Materials:
-
This compound powder
-
5% Mulgofen/saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the 5% Mulgofen/saline vehicle by dissolving Mulgofen EL in sterile 0.9% saline.
-
Calculate the required amount of this compound based on the desired dose and dosing volume (e.g., for a 1 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, you would need 0.1 mg of this compound per mL of vehicle).
-
Weigh the calculated amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of the 5% Mulgofen/saline vehicle.
-
Vortex the vial until a uniform suspension is formed. Sonication can be used to aid in the dispersion of the compound.
-
Administer the formulation to the animals immediately after preparation. Ensure the suspension is well-mixed before each injection.
Note: The stability of this suspension should be determined for the duration of the study. It is recommended to prepare fresh formulations daily.
Mechanism of Action: Signaling Pathway
Asenapine's therapeutic effects are believed to be mediated through its antagonist activity at multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors. It also exhibits high affinity for various other serotonin, dopamine, adrenergic, and histamine receptors.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection, typically in the range of 230-270 nm.
For detailed method development and validation, refer to the cited literature.
Conclusion
The successful use of this compound in research studies is highly dependent on the appropriate preparation of formulations. The protocols and information provided herein offer a foundation for researchers to develop and utilize this compound formulations in a consistent and reproducible manner. It is crucial to consider the specific requirements of the experimental model when selecting a formulation strategy. Further optimization and validation may be necessary for specific applications.
References
Application Notes and Protocols for the Quantification of Asenapine Maleate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Asenapine Maleate in biological samples. The methodologies outlined are based on established and validated techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Accurate quantification of Asenapine in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document offers comprehensive guidance on sample preparation, chromatographic separation, and detection, along with a summary of validation parameters from various published methods.
Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
Asenapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Blockade of these receptors helps to modulate neurotransmission in key brain circuits implicated in psychosis. The diagram below illustrates the simplified signaling pathway affected by Asenapine.
Caption: Asenapine's antagonism of D2 and 5-HT2A receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated analytical methods for Asenapine quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[3][4] | Method 2[5] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Volume | 300 µL | 300 µL |
| Extraction Method | Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE) | LLE with MTBE |
| Internal Standard (IS) | Asenapine-¹³C-d₃ | Gliclazide |
| Linearity Range | 0.050 - 20.0 ng/mL | 0.1 - 10.02 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.8% | Not Reported |
| Inter-day Precision (%CV) | ≤ 5.8% | Not Reported |
| Accuracy | Within acceptable limits | Not Reported |
| Mean Recovery | 87.3% | 81.33% |
Table 2: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Type | Bulk and Buccal Dosage Form | Bulk and Tablet Dosage Form | Rat Plasma |
| Linearity Range | 50 - 75 ppm (µg/mL) | 10 - 100 µg/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.998 | >0.99 |
| Accuracy | 100.8% | Not Reported | Not Reported |
| Precision (%RSD) | 0.25% | Not Reported | Not Reported |
| Recovery | 98-102% | 98.87 - 101.11% | 83 - 102% |
| Limit of Detection (LOD) | Not Reported | 1.14 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 3.46 µg/mL | 10 ng/mL |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Asenapine in Human Plasma
This protocol is based on a highly selective and sensitive method for the determination of Asenapine in the presence of its metabolites.
1. Materials and Reagents:
-
This compound reference standard
-
Asenapine-¹³C-d₃ (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile
-
Analytical grade Formic Acid, Ammonia, Ammonium Acetate
-
Methyl Tert-Butyl Ether (MTBE)
-
Deionized water
-
Human plasma (with anticoagulant)
2. Sample Preparation (Liquid-Liquid Extraction):
Caption: Liquid-Liquid Extraction workflow for plasma samples.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu LC-10ADvp pump with SIL-HTc autosampler
-
Column: Chromolith Performance RP₈e (100 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 5.0 µL
-
Autosampler Temperature: 4 °C
-
Mass Spectrometer: API-4000 triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Asenapine: m/z 286.1 → 166.0
-
Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1
-
4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Protocol 2: RP-HPLC Quantification of this compound in Pharmaceutical Formulations
This protocol is adapted from a method for the analysis of Asenapine in bulk and buccal dosage forms.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Acetonitrile and Methanol
-
Ortho-Phosphoric Acid (OPA)
-
Milli-Q water
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound in a 100 mL volumetric flask with diluent (Mobile Phase).
-
Working Standard Solution (50 ppm): Dilute 5 mL of the stock solution to 25 mL with diluent.
-
Sample Solution: Weigh and finely powder the dosage form. Transfer a quantity equivalent to 25 mg of this compound to a 100 mL volumetric flask, add 70 mL of diluent, sonicate for 15 minutes, and make up the volume. Further dilute 5 mL of this solution to 25 mL with diluent. Filter through a 0.45 µm filter.
3. HPLC Conditions:
Caption: RP-HPLC experimental workflow.
-
HPLC System: Waters Alliance HPLC system
-
Column: Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile, Milli-Q water, and Ortho Phosphoric Acid (550:450:1, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 270 nm
-
Retention Time: Approximately 4.9 min
4. Method Validation: Validate the method as per ICH guidelines for parameters including specificity, linearity, accuracy, precision, ruggedness, and robustness.
Conclusion
The presented protocols provide robust and reliable methods for the quantification of this compound in biological samples and pharmaceutical formulations. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications, while the HPLC-UV method is well-suited for quality control in pharmaceutical settings. Researchers should ensure proper method validation to guarantee the accuracy and precision of their results.
References
- 1. iajps.com [iajps.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of asenapine and valproic acid in human plasma using LC-MS/MS: Application of the method to support pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Asenapine Maleate
-
Dr. Analytical Scientist
-
Fictional Research Institute
Abstract
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Asenapine Maleate in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and robust, making it suitable for routine quality control and research applications. All experimental protocols and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[2][3] Due to its therapeutic importance, a reliable and efficient analytical method is crucial for ensuring the quality and consistency of this compound in pharmaceutical products. Reversed-phase HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the RP-HPLC analysis of this compound, including detailed experimental procedures and validation results.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the recommended instrumentation and chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Waters Alliance HPLC system or equivalent |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Milli-Q Water (550:450 v/v) with 1 mL Orthophosphoric Acid |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Carefully measure 550 mL of HPLC grade Acetonitrile and 450 mL of Milli-Q water.
-
Combine the two solvents in a suitable container.
-
Add 1 mL of Orthophosphoric Acid to the mixture.
-
Mix thoroughly and degas the solution using a sonicator for 15 minutes before use.
b. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
c. Working Standard Solution Preparation (50-75 ppm):
-
Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 50 ppm to 75 ppm.
d. Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity
The specificity of the method was evaluated by analyzing a placebo solution and a standard solution of this compound. The chromatograms showed no interference from the excipients at the retention time of this compound, confirming the specificity of the method.
Linearity
The linearity of the method was established by constructing a calibration curve with at least five different concentrations of this compound.
| Parameter | Result |
| Linearity Range | 50 - 75 ppm |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.8% | < 2% |
| 100% | 100.5% | < 2% |
| 120% | 101.2% | < 2% |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day (intraday precision) and on three different days (interday precision).
| Precision Type | % RSD |
| Intraday Precision | < 1.0% |
| Interday Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 2.3 µg/mL |
| LOQ | 7.0 µg/mL |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate and the mobile phase composition. The method was found to be robust, with no significant changes in the retention time or peak area.
Experimental Workflow and Diagrams
The overall workflow for the RP-HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for RP-HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, rapid, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for the routine quality control of this compound in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase make this method cost-effective for high-throughput analysis.
References
Application Notes and Protocols: Asenapine Maleate Cell-Based Assays
Introduction
Asenapine Maleate is a second-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors.[3][4] Asenapine acts primarily as an antagonist at various serotonin (5-HT), dopamine (D), adrenergic (α), and histamine (H) receptors.[5] The combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors is considered central to its mechanism of action.
These application notes provide detailed methodologies for key cell-based assays essential for characterizing the pharmacological profile of compounds like this compound, tailored for researchers, scientists, and drug development professionals.
Pharmacological Profile of Asenapine
Asenapine's unique receptor signature has been extensively characterized through in vitro assays using cloned human receptors. The following tables summarize its binding affinities (Ki) and functional antagonist potencies (pKB). A lower Ki value indicates a higher binding affinity.
Table 1: Asenapine Receptor Binding Affinities (Ki)
| Receptor Family | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Serotonin | 5-HT1A | 8.6 | 2.5 |
| 5-HT1B | 8.4 | 4.0 | |
| 5-HT2A | 10.2 | 0.06 | |
| 5-HT2B | 9.8 | 0.16 | |
| 5-HT2C | 10.5 | 0.03 | |
| 5-HT5A | 8.8 | 1.6 | |
| 5-HT6 | 9.6 | 0.25 | |
| 5-HT7 | 9.9 | 0.13 | |
| Dopamine | D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 | |
| D3 | 9.4 | 0.42 | |
| D4 | 9.0 | 1.1 | |
| Adrenergic | α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 | |
| α2B | 9.5 | - | |
| α2C | 8.9 | - | |
| Histamine | H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 |
Note: Ki values were compiled from multiple sources and may vary based on experimental conditions.
Table 2: Asenapine Functional Antagonist Potency (pKB)
| Receptor Subtype | Functional Antagonism (pKB) |
|---|---|
| 5-HT1A | 7.4 |
| 5-HT1B | 8.1 |
| 5-HT2A | 9.0 |
| 5-HT2B | 9.3 |
| 5-HT2C | 9.0 |
| 5-HT6 | 8.0 |
| 5-HT7 | 8.5 |
| D2 | 9.1 |
| D3 | 9.1 |
| α2A | 7.3 |
| α2B | 8.3 |
| α2C | 6.8 |
| H1 | 8.4 |
Note: pKB = -log(KB), where KB is the equilibrium dissociation constant of an antagonist.
Key Signaling Pathways
Asenapine's primary therapeutic effects are mediated by its antagonism of the D2 and 5-HT2A G-protein coupled receptors (GPCRs).
-
Dopamine D2 Receptor: D2 receptors are coupled to the Gi/o family of G-proteins. Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Serotonin 5-HT2A Receptor: 5-HT2A receptors are coupled to the Gq family of G-proteins. Activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
Caption: Dopamine D2 receptor (Gi) signaling pathway antagonism by asenapine.
Caption: Serotonin 5-HT2A receptor (Gq) signaling pathway antagonism by asenapine.
Experimental Protocols and Workflows
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells (e.g., HEK293, CHO) stably expressing the cloned human receptor of interest (e.g., DRD2, HTR2A).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay Incubation:
-
In a 96-well plate, add the following in sequence: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and serial dilutions of this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist to separate wells. For total binding, add vehicle instead of Asenapine.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of Asenapine.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration of Asenapine that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement (for Gi-coupled Receptors)
Objective: To quantify the functional antagonism of this compound at Gi-coupled receptors (e.g., D2) by measuring its ability to block agonist-induced inhibition of cAMP production.
Caption: Workflow for a functional cAMP antagonism assay.
Protocol (based on HTRF):
-
Cell Preparation:
-
Seed cells expressing the Gi-coupled receptor of interest into a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Compound Addition:
-
Add assay buffer containing serial dilutions of this compound to the wells.
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Cell Stimulation:
-
Add a stimulation solution containing a fixed concentration of a suitable agonist (e.g., quinpirole for D2 receptors) along with an adenylyl cyclase activator like Forskolin. Forskolin is used to induce a measurable baseline of cAMP production, which is then inhibited by the Gi-pathway agonist.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for modulation of intracellular cAMP levels.
-
-
Detection:
-
Lyse the cells and detect cAMP levels by adding the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
Plot the signal against the concentration of Asenapine to generate a dose-response curve.
-
Calculate the IC50 value, representing the concentration of Asenapine that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Functional Assay: Intracellular Calcium Flux (for Gq-coupled Receptors)
Objective: To measure the functional antagonism of this compound at Gq-coupled receptors (e.g., 5-HT2A) by assessing its ability to block agonist-induced calcium mobilization.
Caption: Workflow for a functional calcium flux antagonism assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) into a 96- or 384-well clear-bottom, black-walled plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) and an agent like probenecid (to prevent dye leakage).
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Compound Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3).
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument then automatically injects a solution containing a fixed concentration of the agonist (e.g., Serotonin) into each well.
-
Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the concentration of Asenapine to generate a dose-response inhibition curve.
-
Calculate the IC50 value, which represents the concentration of Asenapine that causes 50% inhibition of the agonist-induced calcium flux.
-
References
- 1. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Asenapine Maleate for Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine maleate is an atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its unique and complex pharmacological profile, characterized by high affinity for a wide range of neurotransmitter receptors, makes it a valuable tool for neuroscience research.[3][4] Asenapine acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a mechanism shared by other atypical antipsychotics. However, it distinguishes itself with a broad receptor binding signature, exhibiting high affinity for numerous other serotonin, dopamine, α-adrenergic, and histamine receptors, while having no appreciable activity at muscarinic cholinergic receptors. This comprehensive document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Physicochemical Properties
This compound, with the company code Org 5222, is a dibenzoxepinopyrrolidine compound. It is a racemate with two chiral centers. The drug is administered sublingually due to extensive first-pass metabolism and low oral bioavailability (<2%). The sublingual formulation allows for rapid absorption, reaching peak plasma concentrations within 30 to 90 minutes.
Mechanism of Action
The therapeutic effects of asenapine are believed to be mediated through its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Beyond this primary mechanism, asenapine's interaction with a multitude of other receptors likely contributes to its overall clinical profile, including its effects on negative symptoms and cognition in schizophrenia. Asenapine exhibits potent antagonism at various serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7), dopamine (D1, D2, D3, and D4), α-adrenergic, and histamine (H1) receptors. Notably, it has a higher affinity for 5-HT2A receptors than for D2 receptors. Some studies also suggest that asenapine may act as a partial agonist at the 5-HT1A receptor.
Caption: Asenapine's primary mechanism of action and downstream effects.
Data Presentation
Receptor Binding Affinity
The following tables summarize the receptor binding affinities of asenapine, presented as pKi and Ki values. pKi is the negative logarithm of the Ki value, a measure of binding affinity. A higher pKi value indicates a higher binding affinity.
Table 1: Asenapine Receptor Binding Profile (pKi)
| Receptor Family | Receptor Subtype | pKi Value |
| Serotonin | 5-HT1A | 8.6 |
| 5-HT1B | 8.4 | |
| 5-HT2A | 10.2 | |
| 5-HT2B | 9.8 | |
| 5-HT2C | 10.5 | |
| 5-HT5 | 8.8 | |
| 5-HT6 | 9.6 | |
| 5-HT7 | 9.9 | |
| Dopamine | D1 | 8.9 |
| D2 | 8.9 | |
| D3 | 9.4 | |
| D4 | 9.0 | |
| Adrenergic | α1 | 8.9 |
| α2A | 8.9 | |
| α2B | 9.5 | |
| α2C | 8.9 | |
| Histamine | H1 | 9.0 |
| H2 | 8.2 |
Table 2: Asenapine Receptor Binding Profile (Ki in nM)
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5 | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2 | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 |
Preclinical Neurochemical Effects
In vivo microdialysis studies in rats have demonstrated that asenapine preferentially increases the efflux of dopamine (DA), norepinephrine (NE), and acetylcholine (ACh) in the medial prefrontal cortex (mPFC) and hippocampus compared to the nucleus accumbens. This neurochemical profile is consistent with other atypical antipsychotics and may underlie its potential to improve cognitive function and negative symptoms.
Table 3: Effect of Asenapine on Neurotransmitter Efflux in Rat Brain
| Brain Region | Dopamine (DA) | Norepinephrine (NE) | Acetylcholine (ACh) |
| Medial Prefrontal Cortex (mPFC) | ↑ | ↑ | ↑ |
| Hippocampus | ↑ | ↑ | ↑ |
| Nucleus Accumbens | Minimal ↑ | Not Reported | No Change |
Experimental Protocols
In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to a specific receptor of interest using a radioligand binding assay.
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Non-specific binding competitor (e.g., unlabeled haloperidol for D2 receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for the competition assay.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the serially diluted this compound (or vehicle for total binding), and the cell membrane suspension.
-
For determining non-specific binding, add a high concentration of the non-specific binding competitor instead of this compound.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Punch out the filters from the plate and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow it to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Behavioral Models
Asenapine has been evaluated in various animal models predictive of antipsychotic activity. A common model to assess the antipsychotic potential of a compound is the conditioned avoidance response (CAR) test.
Conditioned Avoidance Response (CAR) Protocol:
Animals:
-
Male Wistar or Sprague-Dawley rats.
Apparatus:
-
A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric foot shock. A light or auditory cue serves as the conditioned stimulus (CS).
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS presentation, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor, which is co-terminated with the CS. The rat can escape the shock by moving to the other compartment.
-
Repeat this trial multiple times with an inter-trial interval.
-
Continue training until the rats reach a stable criterion of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once the rats have acquired the avoidance response, administer this compound or vehicle subcutaneously or intraperitoneally at various doses.
-
After a predetermined pretreatment time, place the rats back in the shuttle box and test them on the CAR task for a set number of trials.
-
-
Data Collection and Analysis:
-
Record the number of avoidance responses, escape failures, and inter-trial crossings for each animal.
-
Analyze the data to determine if this compound significantly reduces the number of conditioned avoidance responses without causing motor impairment (i.e., without significantly increasing escape failures). A selective suppression of avoidance responding is indicative of antipsychotic-like activity.
-
Logical Relationships of Asenapine's Pharmacological Profile
Caption: Logical flow from receptor binding to clinical effects of asenapine.
Conclusion
This compound's broad and potent receptor interaction profile provides a rich area of investigation for neuroscientists. Its unique signature among atypical antipsychotics offers opportunities to dissect the roles of various neurotransmitter systems in the pathophysiology and treatment of psychiatric disorders. The protocols and data presented here serve as a foundation for researchers to explore the multifaceted actions of this compound in various experimental paradigms.
References
- 1. This compound: a new drug for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asenapine Maleate Efficacy Testing in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for key behavioral models used to assess the efficacy of Asenapine Maleate, an atypical antipsychotic. Asenapine's therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, with additional interactions at various other neurotransmitter receptors.[1][2][3][4] The following preclinical behavioral assays are crucial for evaluating its antipsychotic, anxiolytic, and anti-manic properties.
Conditioned Avoidance Response (CAR) Test for Antipsychotic Activity
The CAR test is a cornerstone in the preclinical screening of antipsychotic drugs. It evaluates a compound's ability to selectively suppress a learned avoidance behavior without compromising the motor capacity to escape an aversive stimulus, a characteristic feature of antipsychotic efficacy.[5]
Experimental Protocol
Apparatus: A two-compartment automated shuttle box equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US) and a sound or light source for the conditioned stimulus (CS).
Procedure:
-
Habituation: Acclimate rats to the shuttle box for 30 minutes daily for two consecutive days.
-
Training:
-
Each training session comprises 30 trials.
-
A trial is initiated with a 10-second CS (e.g., white noise).
-
An "avoidance response" is recorded if the rat moves to the alternate compartment during the CS presentation, which terminates the stimulus.
-
If no avoidance occurs, a mild footshock (e.g., 0.8 mA for up to 5 seconds) is delivered as the US.
-
An "escape response" is registered if the rat moves to the other compartment during the US, terminating the shock.
-
Failure to move during the US is recorded as an "escape failure."
-
Training is conducted for approximately 10 days or until a stable avoidance response rate (e.g., >80%) is achieved.
-
-
Drug Testing:
-
Administer this compound (e.g., 0.05, 0.10, or 0.20 mg/kg) or vehicle via subcutaneous (s.c.) injection 30-60 minutes before the test session.
-
The test session consists of 30 trials, identical to the training protocol.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, s.c.) | Mean Avoidance Responses (out of 30) | Reference |
| Vehicle | - | ~25 | |
| This compound | 0.05 | Not significantly different from vehicle on day 1 | |
| This compound | 0.10 | Significantly lower than vehicle | |
| This compound | 0.20 | Significantly lower than vehicle | |
| Note: This table presents expected outcomes based on published literature; actual results can vary. |
Prepulse Inhibition (PPI) of Acoustic Startle for Sensorimotor Gating
PPI is a measure of sensorimotor gating, the neural process of filtering out superfluous sensory information. Impaired sensorimotor gating is a characteristic of schizophrenia. The PPI test measures the extent to which a weak sensory stimulus (prepulse) can suppress the startle reaction to a subsequent intense stimulus (pulse). Antipsychotics are often evaluated for their ability to restore normal PPI.
Experimental Protocol
Apparatus: A sound-attenuated startle chamber containing an animal enclosure mounted on a motion-sensitive platform. A speaker delivers auditory stimuli, including background noise, prepulse, and the startle pulse.
Procedure:
-
Acclimation: Place the rodent in the startle chamber for a 5-10 minute acclimation period with continuous background white noise (e.g., 65-70 dB).
-
Habituation: To stabilize the startle response, present a series of startle pulses (e.g., 120 dB white noise for 40 ms) alone. Data from these initial trials are typically not included in the final analysis.
-
Test Session: The session involves a randomized sequence of the following trial types:
-
Pulse-alone trials: Presentation of the strong startling stimulus.
-
Prepulse-pulse trials: A non-startling prepulse (e.g., 74, 82, or 90 dB for 20 ms) is presented 100 ms before the startle pulse.
-
No-stimulus trials: Only background noise is present to measure baseline activity.
-
-
Drug Administration: Administer this compound (e.g., 0.001–0.3 mg/kg, s.c.) or vehicle before the test. To assess antipsychotic potential, a dopamine agonist like apomorphine can be used to induce a PPI deficit, and Asenapine's ability to reverse this deficit is measured.
Quantitative Data Summary
PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude in prepulse-pulse trial / Startle amplitude in pulse-alone trial)] x 100.
| Treatment Group | Dose (mg/kg, s.c.) | Condition | % PPI (relative to control) | Reference |
| Vehicle | - | Normal | Baseline | |
| Apomorphine + Vehicle | - | PPI Deficit | Significantly reduced | |
| Apomorphine + this compound | 0.03 | PPI Deficit | Significantly reversed | |
| Note: This table illustrates expected results in a pharmacologically-induced PPI deficit model. |
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents, based on their innate aversion to open and elevated areas. Anxiolytic compounds typically increase exploration of the open arms.
Experimental Protocol
Apparatus: A plus-shaped maze, elevated above the floor, consisting of two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimation: Handle the mice for several days prior to testing. Allow for a 30-60 minute acclimation period to the testing room.
-
Drug Administration: Administer this compound (e.g., 0.1 or 0.3 mg/kg, s.c.) or vehicle.
-
Test:
-
Place the mouse at the center of the maze, facing one of the open arms.
-
Record the session for 5 minutes using a video camera and tracking software.
-
Measure the time spent in and the number of entries into both open and closed arms.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Reference |
| Vehicle | - | Baseline | Baseline | |
| This compound | 0.1 | No significant change | No significant change | |
| This compound | 0.3 | Significantly increased | Significantly increased |
Defensive Marble Burying Test for Anxiolytic and Anti-Compulsive Effects
This assay is utilized to model anxiety and obsessive-compulsive-like behaviors. The act of burying novel objects is a species-typical defensive behavior that is sensitive to anxiolytic drug treatment.
Experimental Protocol
Apparatus: A standard mouse cage with a deep layer of bedding (5 cm). Approximately 20-25 glass marbles are arranged in an evenly spaced grid on the bedding surface.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Test:
-
Place a single mouse into the prepared cage.
-
Allow the mouse to freely explore and interact with the marbles for 30 minutes.
-
Following the session, remove the mouse and count the number of marbles that are at least two-thirds covered by the bedding material.
-
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried | Reference |
| Vehicle | - | Baseline | |
| This compound | 0.3 | Significantly reduced |
Sleep Deprivation-Induced Hyperlocomotion for Anti-Manic Activity
This model is employed to evaluate the potential anti-manic properties of a compound. Extended sleep deprivation in rodents induces a state of hyperactivity, which can be attenuated by drugs with anti-manic efficacy.
Experimental Protocol
Apparatus: Equipment for sleep deprivation such as a water-filled container with a small platform (the "flower pot" technique) or a computer-controlled treadmill. An open field arena for measuring locomotor activity.
Procedure:
-
Sleep Deprivation:
-
Flower Pot Method: House a rat on a small platform surrounded by water for 72 hours. The onset of REM sleep-associated muscle atonia causes the rat to fall into the water, thereby preventing sleep.
-
Treadmill Method: Place the rat on a slowly and intermittently moving treadmill for an extended period (e.g., 24 hours).
-
-
Drug Administration: Following the sleep deprivation period, administer this compound (e.g., 0.01 and 0.03 mg/kg, s.c.) or vehicle.
-
Locomotor Activity Assessment: Place the rat in an open field arena and record its locomotor activity (e.g., distance traveled) for a defined period.
Quantitative Data Summary
| Condition | Treatment | Locomotor Activity | Reference |
| Control (no sleep deprivation) | Vehicle | Baseline | |
| Sleep Deprivation | Vehicle | Significantly increased | |
| Sleep Deprivation | This compound (0.01 mg/kg) | Significantly decreased compared to sleep-deprived vehicle | |
| Sleep Deprivation | This compound (0.03 mg/kg) | Significantly decreased compared to sleep-deprived vehicle |
Visualizations
This compound Signaling Pathway
Caption: Asenapine's primary mechanism of action.
Conditioned Avoidance Response (CAR) Experimental Workflow
Caption: Workflow for the Conditioned Avoidance Response test.
Prepulse Inhibition (PPI) Experimental Logic
Caption: Logical relationship in the Prepulse Inhibition test.
References
- 1. protocols.io [protocols.io]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. mmpc.org [mmpc.org]
- 4. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of repeated asenapine in a battery of tests for anxiety-like behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Asenapine Maleate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of asenapine maleate.
Frequently Asked Questions (FAQs)
Q1: What is the BCS classification of this compound and what are its implications?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2][3][4] This low solubility can be a rate-limiting step for its bioavailability, necessitating formulation strategies to enhance its dissolution.[1]
Q2: What is the aqueous solubility of this compound?
This compound is slightly soluble in water. One source indicates its solubility in water is 3.7 mg/mL, resulting in a solution with a pH of 4.6. It is considered practically insoluble in water, which poses challenges for formulation development.
Q3: In which organic solvents is this compound soluble?
This compound is freely soluble in methanol, ethanol, and acetone. It also shows good solubility in 0.1N HCl.
Q4: How can the aqueous solubility of this compound be improved?
Several techniques have been shown to enhance the solubility of this compound:
-
Co-crystals: Formation of co-crystals with co-formers like nicotinamide has been demonstrated to significantly improve the dissolution rate.
-
Nanosuspensions and Nanoparticles: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the solubility and dissolution rate.
-
pH Adjustment: this compound's solubility is pH-dependent. It is more soluble in acidic conditions, such as 0.1N HCl.
-
Use of Co-solvents: For research and preclinical studies, a co-solvent system, such as a mixture of ethanol, propylene glycol, and water, can be used to formulate solutions for injection.
Q5: What are the known stability issues for this compound?
This compound is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it can degrade under acidic, alkaline, oxidative, thermal, and photolytic stress. Significant degradation has been observed under oxidative and thermal stress conditions.
Q6: What are the degradation products of this compound?
Studies have identified several degradation products under various stress conditions. For instance, under acid stress, two degradation peaks were observed, while alkali stress also resulted in two different degradation products, and peroxide stress led to one major degradation product.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit at the buffer's pH. | 1. Decrease the final concentration of this compound.2. Prepare a concentrated stock solution in an organic solvent like DMSO or methanol and dilute it into the aqueous buffer immediately before use with rapid mixing.3. Adjust the pH of the buffer to a more acidic range, if compatible with the experiment, as this compound is more soluble at lower pH. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | Ensure complete dissolution of this compound in the stock solution before further dilution. Use a validated method to confirm the concentration of your final solution. |
| Difficulty dissolving this compound powder directly in water. | This compound has low intrinsic aqueous solubility. | 1. Prepare a slurry of the powder in a small amount of deionized water.2. Slowly add 0.1 M HCl dropwise while stirring until the powder is fully dissolved.3. This acidic stock solution can then be diluted into your experimental buffer, with final pH adjustment if necessary. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Degradation of this compound in solution during storage. | Exposure to light, elevated temperature, or incompatible excipients. | 1. Store stock solutions and formulations protected from light.2. Store solutions at recommended temperatures (e.g., controlled room temperature or refrigerated).3. Conduct compatibility studies with all excipients used in the formulation. |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound. | 1. Perform forced degradation studies to identify potential degradation products and establish a degradation pathway.2. Use a validated stability-indicating analytical method (e.g., HPLC, UPLC) that can separate the parent drug from all potential degradation products. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 3.7 mg/mL (results in a pH of 4.6) | |
| Methanol | Freely Soluble | |
| Ethanol | Freely Soluble | |
| Acetone | Freely Soluble | |
| 0.1N HCl | Good Solubility |
Experimental Protocols
Protocol 1: Determination of Saturation Solubility
Objective: To determine the saturation solubility of this compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, phosphate buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for 24 hours. Neutralize the sample before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C for 24 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and heat at 80°C for 24 hours.
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV and visible light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method to separate and quantify the parent drug and any degradation products.
Visualizations
Caption: Workflow for Determining Saturation Solubility.
Caption: Forced Degradation Study Logical Flow.
References
- 1. Enhancement of the Solubility of this compound Through the Preparation of Co-Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the Solubility of this compound Through the Pr...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Technical Support Center: Optimizing Asenapine Maleate Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Asenapine Maleate in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Asenapine is an atypical antipsychotic agent characterized by its multi-receptor antagonist activity. Its therapeutic effects in treating schizophrenia and bipolar disorder are thought to be mediated primarily through a combination of potent antagonism at the dopamine D2 receptors and serotonin 5-HT2A receptors.[1][2] Asenapine also exhibits high affinity for several other serotonin, dopamine, adrenergic, and histamine receptors, which contributes to its overall pharmacological profile.[1][2]
Q2: Why is this compound typically administered sublingually in clinical settings, and what are the implications for preclinical studies?
In humans, this compound has very low oral bioavailability (<2%) due to extensive first-pass metabolism in the liver.[3] Sublingual administration bypasses this, resulting in a much higher bioavailability of approximately 35%. In preclinical studies with rodents, oral bioavailability is also variable but generally low. Therefore, for consistent and reproducible results that more closely mimic the clinical route of administration, subcutaneous (s.c.) or intraperitoneal (i.p.) injections are commonly used to ensure systemic exposure.
Q3: What are the recommended starting doses for this compound in common preclinical models?
The effective dose of this compound in preclinical models is dependent on the specific test and animal species. For antipsychotic-like activity in rats, doses in the range of 0.05 mg/kg to 0.2 mg/kg (s.c.) have been shown to be effective in models such as the conditioned avoidance response and in reversing phencyclidine (PCP)-induced hyperlocomotion. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the key pharmacokinetic parameters of this compound in preclinical species?
Pharmacokinetic parameters for this compound can vary between species. In rats, following oral administration, the half-life has been reported to be approximately 32.74 ± 7.51 hours. Peak plasma concentrations (Tmax) after sublingual administration in humans are reached within 0.5 to 1.5 hours. It is important to consider these species-specific differences when designing experiments and interpreting data.
Troubleshooting Guides
Problem 1: High variability in behavioral readouts between animals in the same treatment group.
-
Question: We are observing significant variability in our behavioral data (e.g., locomotor activity, prepulse inhibition) even within the same this compound dose group. What could be the cause?
-
Answer: High variability in rodent behavioral studies can stem from several factors.
-
Environmental Factors: Ensure that the testing environment has consistent lighting, temperature, and background noise. Conduct testing at the same time of day to minimize the influence of circadian rhythms.
-
Animal Handling: Inconsistent handling can induce stress and affect behavior. Ensure all experimenters use standardized and gentle handling techniques. Acclimatize animals to the testing room and apparatus before the experiment.
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable drug exposure. Ensure this compound is fully dissolved and administered at a consistent volume and rate.
-
Animal Characteristics: The strain, sex, and age of the animals can influence their response to pharmacological agents. Ensure these are consistent across your study groups.
-
Problem 2: Difficulty in dissolving this compound for injection.
-
Question: We are having trouble preparing a clear and stable solution of this compound for subcutaneous injection. What solvents are recommended?
-
Answer: this compound is slightly soluble in water. For preclinical injections, it is often dissolved in a vehicle such as 0.9% saline. The use of a small amount of a co-solvent like DMSO, followed by dilution with saline, can aid in solubilization. It may also require sonication or gentle warming to achieve a clear solution. It is recommended to prepare fresh solutions for each experiment to ensure stability.
Problem 3: Unexpected sedative effects at presumed therapeutic doses.
-
Question: Our animals are showing signs of sedation at doses we expected to be therapeutically relevant for antipsychotic-like effects, which is confounding our behavioral results. How can we address this?
-
Answer: Sedation is a known side effect of Asenapine, partly due to its antagonist activity at histamine H1 receptors.
-
Dose Adjustment: The therapeutic window for antipsychotic-like effects without significant sedation can be narrow. It is advisable to perform a thorough dose-response study to identify the optimal dose that produces the desired behavioral effect with minimal sedation.
-
Timing of Behavioral Testing: Asenapine's sedative effects may be more pronounced at the time of peak plasma concentration. Consider adjusting the timing of your behavioral testing relative to drug administration.
-
Observational Scoring: Implement a scoring system to quantify the level of sedation in your animals. This will allow you to correlate the degree of sedation with the behavioral outcomes and potentially exclude heavily sedated animals from the analysis.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1A | 1.2 |
| α2A/B/C | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Muscarinic | M1 | 8128 |
Data compiled from multiple sources. A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters of Asenapine in Preclinical Species and Humans
| Species | Route of Administration | Tmax (hours) | Cmax (ng/mL) | Half-life (t1/2) (hours) | Bioavailability (%) |
| Rat | Oral | - | - | ~32.7 | 20-65 |
| Human | Sublingual (5 mg) | 0.5 - 1.5 | ~4 | ~24 | ~35 |
| Human | Oral | - | - | - | <2 |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the increase in locomotor activity induced by a psychostimulant like amphetamine.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Locomotor activity chambers equipped with infrared beams
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the test day.
-
Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the vehicle on the day of the experiment.
-
Treatment Administration:
-
Administer this compound (e.g., 0.05, 0.1, 0.2 mg/kg, s.c.) or vehicle.
-
After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) or vehicle.
-
-
Locomotor Activity Recording: Immediately after the d-amphetamine injection, place the animals in the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total locomotor activity during the recording period. Compare the activity of the Asenapine-treated groups to the vehicle-amphetamine group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity suggests potential antipsychotic efficacy.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Mice
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with a small amount of DMSO if needed for solubility)
-
Acoustic startle response system with sound-attenuating chambers
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg, s.c.) or vehicle 30 minutes before placing them in the startle chambers.
-
Test Session:
-
Place each mouse in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak acoustic prepulse (e.g., 75, 80, or 85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Recording and Analysis: The startle response (amplitude of the whole-body flinch) is measured for each trial. Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the Asenapine-treated groups and the vehicle-treated group. An increase in %PPI indicates an improvement in sensorimotor gating.
Visualizations
Caption: Asenapine's primary mechanism of action.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion.
Caption: Troubleshooting high data variability.
References
Technical Support Center: Asenapine Maleate Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asenapine maleate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Motor Impairment in Animal Models
Question: My rodent models are showing excessive sedation and reduced locomotor activity after this compound administration, confounding the results of my behavioral experiments. How can I mitigate this?
Answer:
Sedation is a known side effect of asenapine, primarily attributed to its high affinity for histamine H1 and α-adrenergic receptors.[1][2] Here are some troubleshooting steps to mitigate this issue in a research setting:
-
Dose-Response Study: The most critical first step is to perform a dose-response study to identify the minimal effective dose with the least sedative effect. Higher doses of asenapine (>0.50 mg/kg in rats) are known to cause sedation and catalepsy.[3]
-
Acclimatization and Habituation: Ensure that animals are adequately habituated to the testing environment and procedures. This can help to reduce stress-induced freezing behavior that might be misinterpreted as sedation.
-
Timing of Behavioral Testing: Asenapine's sedative effects may be more pronounced at specific time points after administration. Conduct pilot studies to determine the optimal time window for behavioral testing that balances the desired pharmacological effect with minimal sedation.
-
Alternative Behavioral Assays: Consider using behavioral paradigms that are less sensitive to motor impairment. For example, while the open field test is highly dependent on locomotor activity, other cognitive or anxiety-related tests, such as the elevated plus-maze or defensive marble burying, may be less affected.[4]
-
Control for Motor Activity: Always include a measure of general locomotor activity (e.g., distance traveled in an open field) as a control in your behavioral experiments. This will help to differentiate between a primary effect on the behavior of interest and a confounding effect of sedation.
Issue 2: Variability in Metabolic Side Effect Profile (Weight Gain, Glycemic Dysregulation)
Question: I am observing inconsistent or significant weight gain and changes in blood glucose in my animal models treated with this compound. How can I investigate and potentially mitigate these metabolic effects?
Answer:
While asenapine generally has a more favorable metabolic profile compared to some other atypical antipsychotics like olanzapine, it can still induce weight gain and glucose intolerance.[5] To address this in your research:
-
Standardized Diet and Housing: Ensure that all animals are maintained on a standardized diet and housed under consistent environmental conditions (temperature, light-dark cycle) to minimize variability in baseline metabolic parameters.
-
Appropriate Animal Model: Utilize established animal models for studying antipsychotic-induced weight gain. For instance, female Sprague-Dawley rats have been shown to be a suitable model for olanzapine-induced weight gain and can be adapted for asenapine studies.
-
Co-administration with Metformin: Metformin has shown efficacy in preventing olanzapine-induced metabolic dysfunction in rats. A similar experimental approach can be adopted for asenapine. A pilot study to determine the optimal dose of metformin for co-administration is recommended.
-
Biochemical Monitoring: Regularly monitor key metabolic parameters. This should include weekly body weight measurements and periodic assessment of fasting blood glucose, insulin, and lipid profiles. The ratio of triglycerides to HDL-cholesterol can also serve as an indicator of insulin resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound that I should consider in my experimental design?
A1: Asenapine is an atypical antipsychotic with a complex pharmacological profile. Its primary mechanism of action is thought to be a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors. However, it also has high affinity for several other receptors, including various serotonin (5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1 and α2), and histamine (H1) receptors. This multi-receptor binding profile contributes to both its therapeutic effects and its side effect profile. For example, its antagonism of H1 and α-adrenergic receptors is linked to sedation.
Q2: Are there established in vitro models to screen for asenapine's potential side effects?
A2: Yes, in vitro models can be valuable for early-stage screening. For cytotoxicity and potential hepatotoxicity, cell lines such as HepG2 (human liver carcinoma) and SH-SY5Y (human neuroblastoma) can be used. Assays like the MTT assay (for cell viability) and the LDH assay (for cytotoxicity) are standard methods. To investigate potential drug-drug interactions, in vitro studies using human liver microsomes or cDNA-expressed CYP enzymes can assess asenapine's inhibitory effects on major cytochrome P450 enzymes like CYP1A2 and CYP2D6.
Q3: What are the key behavioral assays in rodents to assess the antipsychotic-like efficacy of asenapine?
A3: Several well-validated behavioral assays in rodents are predictive of antipsychotic efficacy. These include:
-
Amphetamine- or PCP-Induced Hyperlocomotion: Asenapine has been shown to dose-dependently inhibit hyperlocomotion induced by psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP).
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in sensorimotor gating, as measured by PPI, are a model for certain aspects of schizophrenia. Asenapine can reverse apomorphine-induced deficits in PPI.
-
Conditioned Avoidance Response (CAR): This test assesses an animal's ability to learn to avoid an aversive stimulus. Antipsychotics, including asenapine, typically suppress this avoidance behavior.
Q4: How can I experimentally mitigate oral hypoesthesia observed in my animal models?
A4: Oral hypoesthesia (numbness) is a frequently reported side effect in humans due to the sublingual administration of asenapine. In animal models, this can be challenging to directly measure and mitigate. However, if you suspect this is affecting behaviors such as feeding or drinking, you can:
-
Use alternative routes of administration: For preclinical studies, subcutaneous or intraperitoneal injections can bypass the oral cavity.
-
Monitor food and water intake: Closely monitor daily food and water consumption to ensure the animals are not experiencing difficulties. If a reduction is observed, providing softer food or an alternative water source (e.g., hydrogel) may be necessary.
Data Presentation
Table 1: Incidence of Common this compound Side Effects in Clinical Trials
| Side Effect | Asenapine Incidence (%) | Placebo Incidence (%) | Comparator (Olanzapine) Incidence (%) | Comparator (Risperidone) Incidence (%) |
| Somnolence | 13.1 - 24.0 | 6.4 - 10.2 | 19.1 - 26.4 | 8.5 |
| Akathisia | ~11 | ~4 | - | - |
| Oral Hypoesthesia | ~5 | <1 | - | - |
| Dizziness | ~11 | ~5 | - | - |
| Weight Gain (>7% increase) | ~5-12 | ~1-2 | ~17-30 | - |
Data compiled from multiple clinical trials and may vary based on patient population and study duration.
Table 2: Preclinical Data on Metformin Co-administration for Antipsychotic-Induced Metabolic Side Effects (Olanzapine as a model)
| Parameter | Olanzapine Only | Olanzapine + Metformin |
| Body Weight Gain | Significant Increase | Attenuated Increase |
| Fasting Blood Glucose | Increased | Normalized |
| Serum Triglycerides | Increased | Normalized |
| Liver Adipocyte Accumulation | Increased | Reduced |
This table summarizes findings from a study in rats using olanzapine, providing a potential experimental framework for mitigating asenapine-induced metabolic side effects.
Experimental Protocols
Protocol 1: Assessment of Asenapine-Induced Sedation using the Open Field Test
-
Apparatus: A square arena (e.g., 40x40x30 cm) with a video camera mounted above for tracking.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 0.05, 0.1, 0.2 mg/kg, s.c.) or vehicle control.
-
30 minutes post-injection, place the rat in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Frequency of rearing and grooming behaviors.
-
A significant decrease in total distance traveled is indicative of sedation.
-
Protocol 2: Evaluation of Metformin's Effect on Asenapine-Induced Weight Gain
-
Animals: Female Sprague-Dawley rats (known to be sensitive to antipsychotic-induced weight gain).
-
Groups:
-
Vehicle Control
-
This compound (e.g., 0.1 mg/kg/day, s.c.)
-
Metformin (e.g., 100 mg/kg/day, p.o.)
-
This compound + Metformin
-
-
Procedure:
-
Administer the respective treatments daily for a period of 4-6 weeks.
-
Provide ad libitum access to a standard chow diet and water.
-
Measure body weight and food intake daily or weekly.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for analysis of fasting glucose, insulin, and lipid profiles.
-
Adipose tissue depots can be dissected and weighed.
-
-
Data Analysis:
-
Compare the change in body weight and metabolic parameters between the treatment groups.
-
Visualizations
References
- 1. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of repeated asenapine in a battery of tests for anxiety-like behaviours in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 5. Weight change and metabolic effects of asenapine in patients with schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Asenapine Maleate Experiments: Technical Support Center
Welcome to the technical support center for Asenapine Maleate experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this atypical antipsychotic agent.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: How should I dissolve this compound? I'm observing poor solubility in aqueous buffers.
A1: this compound is characterized as a Class II drug, meaning it has low solubility and high permeability.[1][2][3] It is slightly soluble in water, with one source indicating a solubility of 3.7 mg/mL at a pH of 4.6.[4][5] The solubility is pH-dependent due to the presence of a basic tertiary amine. For cell-based assays and other experiments requiring aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is a suitable choice, with a reported solubility of up to 80 mg/mL. This stock solution can then be diluted into your aqueous experimental buffer immediately before use. Ensure vigorous mixing during dilution to prevent precipitation. Methanol, ethanol, and acetone are also effective solvents.
Q2: What is the stability of this compound in solution?
A2: this compound solution stability can vary depending on the solvent and storage conditions. One study showed that it is stable in various solvents for up to 72 hours at 32°C. Solutions are reported to be stable for up to 24 hours at room temperature. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.
Q3: Are there any known incompatibilities with common labware or reagents?
A3: While specific incompatibilities are not widely reported, the high protein binding of Asenapine (95%) to plasma proteins like albumin and α1-acid glycoprotein suggests a potential for non-specific binding to plasticware, which could reduce the effective concentration in your experiments. Using low-binding microplates and tubes is a recommended precaution.
In Vitro Experiments
Q4: I am seeing inconsistent or unexpected results in my cell-based assays. What could be the cause?
A4: Inconsistent results in cell-based assays can stem from several factors related to Asenapine's properties:
-
Precipitation: Poor aqueous solubility can lead to the compound precipitating out of solution, especially at higher concentrations or after dilution from an organic stock. This results in a lower, variable effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
Metabolite Interference: Asenapine is metabolized by CYP1A2, CYP3A4, and CYP2D6 into various metabolites, including phenolic derivatives like 11-hydroxyasenapine. These metabolites can potentially interfere with certain assay readouts. For example, the redox activity of phenolic metabolites could interfere with viability assays like MTT or MTS.
-
Assay-Specific Interference: In fluorescence-based assays, Asenapine's metabolites may cause fluorescence quenching or autofluorescence. In ELISAs, non-specific binding of metabolites to antibodies or the plate surface can occur.
Q5: How can I troubleshoot potential interference from Asenapine metabolites in my assay?
A5: If you suspect metabolite interference, consider the following troubleshooting steps:
-
Sample Cleanup: For assays using cell lysates or supernatants, a solid-phase extraction (SPE) can be used to remove interfering polar metabolites before analysis.
-
Assay Method: Switch to an alternative assay with a different detection principle. For instance, if you are using a redox-based cell viability assay, consider a non-redox-based method like CellTiter-Glo.
-
Control Experiments: Run appropriate controls, such as a vehicle control (the final concentration of the solvent used for the stock solution) and a blank containing all assay components except the cells, to account for background signal.
Q6: What is the mechanism of action of this compound?
A6: Asenapine is an atypical antipsychotic with a complex pharmacodynamic profile. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits high affinity for a wide range of other receptors, including various serotonin (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D3, D4), adrenergic (α1, α2), and histamine (H1) receptors. It acts as a partial agonist at 5-HT1A receptors.
Asenapine Receptor Binding Affinity
| Receptor Family | Receptor Subtype | Asenapine pKi | Asenapine Ki (nM) |
|---|---|---|---|
| Serotonin | 5-HT1A | 8.6 | 2.5 |
| 5-HT1B | 8.4 | 4.0 | |
| 5-HT2A | 10.2 | 0.06 | |
| 5-HT2B | 9.8 | 0.16 | |
| 5-HT2C | 10.5 | 0.03 | |
| 5-HT5A | 8.8 | 1.6 | |
| 5-HT6 | 9.5 | 0.25 | |
| 5-HT7 | 9.9 | 0.13 | |
| Dopamine | D1 | 8.9 | 1.4 |
| D2 | 8.9 | 1.3 | |
| D3 | 9.4 | 0.42 | |
| D4 | 9.0 | 1.1 | |
| Adrenergic | α1 | 8.9 | 1.2 |
| α2A | 8.9 | 1.2 | |
| α2B | 9.5 | 1.2 | |
| α2C | 8.9 | 1.2 | |
| Histamine | H1 | 9.0 | 1.0 |
| H2 | 8.2 | 6.2 |
| Muscarinic | M1 | < 5 | 8128 |
Data compiled from multiple sources. A higher pKi value indicates a higher binding affinity.
In Vivo / Animal Experiments
Q7: What are typical dosages of this compound used in rodent models?
A7: Dosages in animal models are dependent on the specific test and desired effect. In rats, doses ranging from 0.05 to 0.20 mg/kg (subcutaneous injection) have been shown to be effective in preclinical tests of antipsychotic activity, such as inhibiting conditioned avoidance response and phencyclidine-induced hyperlocomotion. In studies examining antipsychotic efficacy and cognitive function in rats, doses ranged from 0.01 to 0.3 mg/kg (s.c.). For anxiety-like behaviors in mice, doses of 0.1 and 0.3 mg/kg have been used. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm.
Q8: What is the best way to prepare this compound for administration to animals?
A8: For subcutaneous injections in rodents, this compound can be dissolved in 0.9% saline. Given its limited aqueous solubility, ensure the solution is well-mixed and visually inspected for any undissolved particles before administration.
Troubleshooting Guides
Guide 1: Poor Solubility in Aqueous Solutions
This guide provides a logical workflow for addressing solubility issues with this compound.
Guide 2: Assay Interference
This guide outlines steps to identify and mitigate potential assay interference.
Experimental Protocols
Protocol 1: Quantification of this compound by Reverse-Phase HPLC
This protocol provides a general method for the quantification of this compound in bulk or pharmaceutical formulations, adapted from published literature. Method parameters should be optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Methanol (for sample preparation)
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Inertsil ODS 3V, 150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile and Milli-Q water (e.g., 55:45 v/v) with 1 mL Orthophosphoric Acid added per liter of mobile phase. Alternative: 0.02 M potassium dihydrogen phosphate: acetonitrile (95:05, v/v), with pH adjusted to 3.5 with o-phosphoric acid.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 270 nm or 232 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
6. System Suitability:
-
Ensure the system is suitable for analysis by checking parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution.
Protocol 2: Rodent Model of Phencyclidine (PCP)-Induced Hyperlocomotion
This protocol is a generalized procedure based on published studies to test the antipsychotic potential of Asenapine. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animals:
-
Male Sprague-Dawley rats or other appropriate rodent strain.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before starting the experiment.
2. Drug Preparation:
-
This compound: Dissolve in 0.9% saline to the desired concentrations (e.g., 0.05, 0.1, 0.2 mg/kg).
-
PCP: Dissolve in 0.9% saline (e.g., 3.2 mg/kg).
-
Vehicle: 0.9% saline.
3. Experimental Procedure:
-
Habituation: Habituate the animals to the locomotor activity chambers (e.g., 30 minutes per day for 2-3 days).
-
Treatment:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), administer PCP or vehicle (s.c.).
-
-
Data Collection:
-
Immediately after the PCP/vehicle injection, place the animals in the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
4. Experimental Groups (Example):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + PCP
-
Group 3: Asenapine (low dose) + PCP
-
Group 4: Asenapine (mid dose) + PCP
-
Group 5: Asenapine (high dose) + PCP
5. Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Asenapine treatment on PCP-induced hyperlocomotion relative to the control groups. A significant reduction in locomotor activity in the Asenapine-treated groups compared to the Vehicle + PCP group indicates potential antipsychotic-like efficacy.
References
Technical Support Center: Asenapine Maleate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Asenapine Maleate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: Forced degradation studies have shown that this compound can degrade under various stress conditions, leading to the formation of several degradation products (DPs). A study identified five distinct degradation products.[1][2] The primary byproduct, DP-1, was observed under acidic and basic conditions, while DP-3 appeared exclusively during oxidative degradation.[2] DP-4 was a minor byproduct formed under acidic conditions, and DP-2 and DP-5 were formed during base-induced degradation.[2]
The identified degradation products are:
-
DP 1: 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7] oxepino[4,5-c]pyrrole[1]
-
DP 2: 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1- methylpyrrolidine
-
DP 3: 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide
-
DP 4: 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol
-
DP 5: 13-(cyclohexa-1,3-dien-1-yl)-1-methyl- 4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine
Q2: Under which conditions is this compound most likely to degrade?
A2: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. It has been noted that the drug is particularly sensitive to base, highlighting the need for manufacturers to minimize exposure to substances like sodium hydroxide during production. Significant degradation has also been observed under oxidative and thermal stress.
Q3: What are the recommended analytical techniques for separating and quantifying this compound and its degradation products?
A3: The most common and effective methods for the analysis of this compound and its impurities are chromatography-based. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used techniques. These methods, often coupled with UV detection, provide the necessary resolution and sensitivity for separating closely related compounds. For quantification in biological matrices, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are frequently employed.
Troubleshooting Guides
Issue 1: Poor separation of degradation products from the parent drug peak in HPLC/UPLC.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The choice of stationary phase is critical.
-
Troubleshooting Step: If using a standard C18 column, consider a C8 column which offers lower hydrophobic retention and can provide different selectivity. An Accucore C8 column has been shown to provide excellent resolution between Asenapine and its cis-isomer impurity. For better retention of polar analytes, a BEH Shield RP18 column can be effective.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous phase, and pH, significantly impacts separation.
-
Troubleshooting Step:
-
Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Modify the pH of the buffer. A buffer at pH 2.2 has been used successfully.
-
Consider using an ion-pair reagent like tetra-n-butyl ammonium hydrogen sulphate to improve the retention and peak shape of polar compounds.
-
-
-
Gradient Elution Program: An isocratic elution may not be sufficient to resolve all impurities.
-
Troubleshooting Step: Develop a gradient elution program to effectively separate early and late-eluting impurities. A gradient program with acetonitrile, methanol, and a phosphate buffer has been successfully used.
-
Issue 2: Inconsistent retention times during analysis.
Possible Causes & Solutions:
-
System Equilibration: Insufficient equilibration of the HPLC/UPLC system with the mobile phase can lead to shifting retention times.
-
Troubleshooting Step: Ensure the system is equilibrated for an adequate amount of time (at least 30 minutes) with the initial mobile phase composition before starting the analysis.
-
-
Fluctuations in Column Temperature: Temperature variations can affect retention times.
-
Troubleshooting Step: Use a column oven to maintain a consistent column temperature, for example, at 35 °C.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability.
-
Troubleshooting Step: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can help ensure uniformity.
-
Issue 3: No degradation observed during forced degradation studies.
Possible Causes & Solutions:
-
Stress Conditions are too Mild: The concentration of the stressor, temperature, or duration of exposure may not be sufficient to induce degradation.
-
Troubleshooting Step: Increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the exposure time. The goal is typically to achieve 10-15% degradation of the active pharmaceutical ingredient.
-
-
Incorrect Sample Preparation: The drug substance may not be fully dissolved or exposed to the stressor.
-
Troubleshooting Step: Ensure complete dissolution of the this compound in the appropriate solvent before adding the stress agent.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To generate degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable diluent.
-
Acid Hydrolysis:
-
Mix 1 mL of the Asenapine stock solution with 1 mL of 1 M HCl in a 10 mL volumetric flask.
-
Heat the solution at 80°C for 24 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to volume with the diluent.
-
-
Base Hydrolysis:
-
Mix 1 mL of the Asenapine stock solution with 1 mL of 1 M NaOH in a 10 mL volumetric flask.
-
Heat the solution at 80°C for 24 hours.
-
After cooling, neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute to volume with the diluent.
-
-
Oxidative Degradation:
-
Mix 1 mL of the Asenapine stock solution with 1 mL of 30% hydrogen peroxide in a 10 mL volumetric flask.
-
Heat the solution at 80°C for 24 hours.
-
After cooling, dilute to volume with the diluent.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a sealed volumetric flask and expose it to a high temperature (e.g., 105°C) for 24 hours.
-
Alternatively, heat a solution of the drug.
-
After the specified time, dissolve the sample in the diluent to a known concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | % Recovery of this compound | Degradation Products (DPs) Observed |
| Acid Hydrolysis | 1 M HCl, 80°C, 24h | 86.42% | DP-1, DP-4 |
| Base Hydrolysis | 1 M NaOH, 80°C, 24h | 87.59% | DP-1, DP-2, DP-5 |
| Oxidative Degradation | 30% H₂O₂, 80°C, 24h | 71.36% | DP-3 |
| Thermal Degradation | 105°C, 24h (solid state) | - | Significant degradation observed |
| Photolytic Degradation | UV light exposure | - | Stable |
Table 2: Example HPLC Method Parameters for this compound Impurity Analysis
| Parameter | Condition |
| Column | Accucore C8, 2.6 µm, 150 mm × 3.0 mm |
| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: AcetonitrileC: MethanolRatio: 50:30:20 (v/v/v) |
| Flow Rate | 0.2 mL/min (for UPLC) |
| Detection Wavelength | 228 nm or 231 nm |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting poor peak separation in HPLC/UPLC analysis.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Asenapine Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Asenapine Maleate's poor oral bioavailability.
I. Formulation Strategies: Troubleshooting and FAQs
This section details common issues and solutions for various formulation approaches aimed at enhancing the oral delivery of this compound.
A. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Frequently Asked Questions (FAQs):
-
Q1: Why are SLNs and NLCs suitable for improving the oral bioavailability of this compound?
-
A1: this compound is a BCS Class II drug, meaning it has low solubility and high permeability.[1][2] Its oral bioavailability is less than 2% due to extensive first-pass metabolism in the liver.[3][4] SLNs and NLCs can encapsulate the drug, protecting it from degradation in the gastrointestinal tract and facilitating its absorption through the lymphatic system, thereby bypassing the liver's first-pass effect.[5]
-
-
Q2: What is the key difference between SLNs and NLCs?
-
A2: SLNs are composed of solid lipids, which can lead to a more ordered crystalline structure. This can sometimes result in lower drug loading capacity and potential drug expulsion during storage. NLCs are a second-generation lipid nanoparticle that incorporates a blend of solid and liquid lipids. This creates a less-ordered lipid matrix, which can accommodate more drug and improve stability.
-
-
Q3: What are the critical formulation parameters to consider when developing this compound-loaded SLNs/NLCs?
-
A3: Key parameters include the choice of solid lipid, liquid lipid (for NLCs), surfactant concentration, and the ratio of drug to lipid. These factors significantly influence particle size, entrapment efficiency, and drug release characteristics.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Entrapment Efficiency | Poor solubility of this compound in the selected lipid matrix. Drug partitioning into the external aqueous phase during formulation. High crystallinity of the solid lipid (especially for SLNs). | Select lipids in which this compound has higher solubility. Optimize the homogenization speed and time to ensure efficient drug encapsulation. For NLCs, increase the proportion of liquid lipid to create a less ordered lipid matrix. Consider using a surfactant with a more appropriate HLB value to better stabilize the lipid-water interface. |
| Large Particle Size or Polydispersity Index (PDI) | Inadequate homogenization energy or time. Inappropriate surfactant concentration or type. Aggregation of nanoparticles due to low zeta potential. | Increase the homogenization speed, number of cycles, or sonication time. Optimize the surfactant concentration; too little may not stabilize the particles, while too much can lead to micelle formation. Choose a surfactant that provides sufficient steric or electrostatic stabilization. A zeta potential of at least ±30 mV is generally desired for good stability. |
| Phase Separation or Solidification of the Formulation | The solid lipid is solidifying and separating from the aqueous phase. | Ensure the chosen solid lipid is appropriate for the formulation and that the manufacturing process (e.g., cooling rate) is optimized to prevent premature solidification. |
| Initial Burst Release of Drug | A significant portion of the drug is adsorbed on the surface of the nanoparticles rather than being entrapped within the lipid core. | Optimize the formulation and process parameters to maximize drug entrapment within the core. Consider a purification step (e.g., dialysis or centrifugation) to remove surface-adsorbed drug. |
B. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Frequently Asked Questions (FAQs):
-
Q1: How do SNEDDS improve the oral bioavailability of this compound?
-
A1: SNEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion increases the surface area for drug absorption and can enhance lymphatic transport, thus avoiding first-pass metabolism.
-
-
Q2: What are the essential components of a SNEDDS formulation for this compound?
-
A2: The formulation typically consists of an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a cosurfactant (e.g., Transcutol HP). The selection and ratio of these components are critical for the self-emulsification process and the resulting droplet size.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Emulsification | Inappropriate ratio of oil, surfactant, and cosurfactant. Poor miscibility of the components. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that lead to spontaneous and complete emulsification. Select a surfactant and cosurfactant with appropriate HLB values to effectively emulsify the chosen oil phase. |
| Drug Precipitation Upon Dilution | The drug is not sufficiently solubilized in the nanoemulsion. The amount of drug exceeds the loading capacity of the SNEDDS formulation. | Increase the concentration of the surfactant and/or cosurfactant to enhance the solubilization capacity of the nanoemulsion. Reduce the drug loading to a level that can be maintained in a solubilized state upon dilution. |
| Large Globule Size of the Nanoemulsion | The surfactant and cosurfactant system is not efficient enough to reduce the interfacial tension effectively. | Screen different surfactants and cosurfactants to find a more effective combination. Adjust the ratio of surfactant to cosurfactant to optimize the reduction in globule size. |
C. Co-crystals
Frequently Asked Questions (FAQs):
-
Q1: What is the principle behind using co-crystals to enhance the bioavailability of this compound?
-
A1: Co-crystals are multi-component crystalline solids where the drug and a co-former are held together by non-covalent interactions. By selecting an appropriate co-former, the resulting co-crystal can exhibit improved solubility and dissolution rate compared to the pure drug, which can lead to enhanced oral absorption.
-
-
Q2: How do I select a suitable co-former for this compound?
-
A2: Co-formers are typically selected based on their ability to form hydrogen bonds with the drug molecule. This compound has hydrogen bond acceptors and donors, making it a good candidate for co-crystal formation. Potential co-formers can be screened based on their functional groups and through computational modeling.
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form Co-crystals | The drug and co-former are not interacting to form a new crystalline structure. Unfavorable thermodynamics or kinetics of co-crystal formation. | Try different co-formers with different functional groups. Experiment with different preparation methods such as solvent evaporation, grinding, or slurry methods. Vary the stoichiometric ratio of the drug and co-former. |
| Formation of a Physical Mixture Instead of Co-crystals | The preparation method did not provide sufficient energy or time for co-crystal formation. | For grinding methods, increase the grinding time or add a small amount of solvent (liquid-assisted grinding). For solvent-based methods, optimize the solvent system and evaporation rate. |
| Polymorphism of the Co-crystal | Different crystallization conditions can lead to the formation of different polymorphic forms of the co-crystal, which may have different properties. | Carefully control the crystallization conditions, such as solvent, temperature, and cooling rate. Characterize the resulting solid form thoroughly using techniques like PXRD and DSC to identify the polymorphic form. |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and evaluation of this compound delivery systems.
A. Preparation of this compound Loaded NLCs
Method: High-Shear Homogenization followed by Probe Sonication
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Liquid Lipid (e.g., Capmul MCM)
-
Surfactant (e.g., Gelucire 44/14)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Accurately weigh the solid lipid, liquid lipid, and this compound. Melt the solid lipid by heating it 5-10°C above its melting point. Add the liquid lipid and the drug to the molten solid lipid and mix until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Nanoemulsion Formation: Subject the pre-emulsion to probe sonication to reduce the particle size to the nanometer range.
-
Cooling and NLC Formation: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid droplets and the formation of NLCs.
B. In Vitro Drug Release Study
Method: Dialysis Bag Diffusion Technique
Materials:
-
This compound formulation (e.g., NLC dispersion)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Dissolution medium (e.g., phosphate buffer pH 6.8)
-
Magnetic stirrer and beaker
Procedure:
-
Soak the dialysis membrane in distilled water for at least 4 hours before use.
-
Accurately measure a specific volume of the this compound formulation and place it inside the dialysis bag.
-
Securely tie both ends of the dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of the dissolution medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
C. Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound from different formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell® insert (for absorption studies, AP to basolateral (BL)) or the basolateral side (for efflux studies, BL to AP).
-
At specified time points, collect samples from the receiver compartment (BL for absorption, AP for efflux) and replace with fresh HBSS.
-
At the end of the experiment, determine the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.
-
III. Data Presentation
Table 1: Physicochemical Characteristics of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLNs | 113 ± 4 | 0.34 ± 0.05 | -41.4 ± 2.25 | 72.4 ± 1.73 |
| NLCs | 97.61 ± 2.48 | - | -20.0 ± 1.5 | 96.74 ± 1.28 |
| SNEDDS | 137.9 | - | -28.8 | - |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 77.02 ± 5.74 | 2.73 ± 0.16 | 299.76 ± 39.42 | 100 |
| AM-SLN | 142.41 ± 8.14 | - | 1561.81 ± 36.34 | ~521 |
| AM-NLC | - | - | - | 22-fold improvement vs pure drug |
| AM-SNEDDS | - | - | - | 23.53 times greater than AM suspension |
IV. Visualizations
Caption: Workflow for the development and evaluation of this compound loaded NLCs.
Caption: Mechanism of improved bioavailability of this compound via nanoparticle delivery.
References
Technical Support Center: Asenapine Maleate Analytical Assays
Welcome to the technical support center for Asenapine Maleate analytical assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analytical assays?
A1: Interference in this compound assays can arise from several sources:
-
Degradation Products: Asenapine is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, and heat, leading to the formation of various degradation products that may co-elute with the parent drug in chromatographic methods.[1][2][3][4][5]
-
Process-Related Impurities: Impurities from the synthesis of this compound, such as desmethyl asenapine, deschloro asenapine, cis-asenapine, and N-oxide, can be present in the drug substance and interfere with quantification.
-
Excipients and Co-formers: In formulated products, excipients like gelatin and mannitol, or co-formers used in co-crystal preparations (e.g., nicotinamide, urea, succinic acid), may cause interference if not properly separated from the analyte peak.
-
Metabolites: In biological matrices, metabolites of Asenapine, such as asenapine N+-glucuronide and N-desmethylasenapine, can cross-react in immunoassays or co-elute in chromatographic assays.
Q2: How can I identify if an unexpected peak in my chromatogram is a degradation product?
A2: To identify if an unknown peak is a degradation product, you can perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting samples using a stability-indicating method. The appearance of new peaks or the increase in the area of existing impurity peaks in the stressed samples compared to an unstressed control suggests they are degradation products. Further characterization using techniques like LC-MS/MS can help in elucidating the structure of these products.
Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?
A3: A robust stability-indicating HPLC method should be able to separate this compound from its degradation products and process-related impurities. Key parameters to optimize include:
-
Column Chemistry: C18 and C8 columns are commonly used. For better retention of polar analytes, a BEH Shield RP18 column can be effective.
-
Mobile Phase Composition: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile, methanol) is typical. The pH of the buffer is critical for achieving good separation; a pH of around 2.2 to 3.5 is often used.
-
Detection Wavelength: this compound has a maximum absorbance at approximately 270 nm, which is a common wavelength for UV detection. However, other wavelengths like 228 nm and 232 nm have also been reported to be suitable.
-
Gradient vs. Isocratic Elution: While isocratic methods can be simpler, a gradient elution program may be necessary to achieve adequate separation of all impurities and degradation products, especially in complex samples.
Troubleshooting Guides
Issue 1: Poor Resolution Between Asenapine and an Interfering Peak
If you are observing poor resolution between the Asenapine peak and an unknown peak, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Identify the Source: First, determine the likely source of the interfering peak. If you suspect it's a degradation product, perform a forced degradation study. If you are analyzing a formulated product, inject a placebo sample (a mixture of all excipients without the active pharmaceutical ingredient) to see if the peak originates from an excipient.
-
Adjust Mobile Phase: Small changes to the mobile phase can have a significant impact on resolution.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and some impurities, thereby changing their retention times. A pH range of 2.2 to 3.5 is a good starting point.
-
Organic Solvent Ratio: Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer will affect the retention of all components. A systematic study of this ratio is recommended.
-
-
Change Column: If mobile phase adjustments are insufficient, consider changing the analytical column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) will offer different selectivity.
-
Optimize Gradient: For gradient methods, modifying the gradient slope or the initial and final mobile phase compositions can improve the separation of closely eluting peaks.
Issue 2: Appearance of New Peaks During Sample Stability Studies
If you observe new peaks appearing in your samples over time, this is likely due to degradation.
Caption: Logical steps for addressing new peaks in stability samples.
Detailed Steps:
-
Characterize the New Peak: Use a photodiode array (PDA) detector to examine the UV spectrum of the new peak and compare it to that of this compound. If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak to help in its identification.
-
Identify the Degradation Pathway: The conditions under which the new peak appears will give clues about the degradation pathway. For example, if the peak is more prominent in samples exposed to high temperatures, it is likely a thermal degradant. Asenapine is known to degrade under oxidative and thermal stress.
-
Modify Storage and Sample Preparation:
-
Storage: Store samples at lower temperatures and protect them from light to minimize thermal and photolytic degradation.
-
Sample Preparation: Prepare samples fresh whenever possible. If the degradation is oxidative, consider de-gassing solvents or adding an antioxidant to the sample diluent.
-
-
Method Re-validation: Once the new degradation product is identified, the analytical method may need to be re-validated to ensure it can accurately quantify this compound in the presence of this new impurity.
Data on Potential Interferences
The following tables summarize known degradation products and process-related impurities of this compound that can act as potential interferences in analytical assays.
Table 1: this compound Degradation Products
| Degradation Product (DP) | Stress Condition(s) Leading to Formation | Reference |
| DP-1 | Acidic and Basic Hydrolysis | |
| DP-2 | Not specified | |
| DP-3 (N-oxide) | Oxidative | |
| DP-4 | Not specified | |
| DP-5 | Not specified | |
| Unspecified | Acid, Alkali, and Peroxide Stress | |
| Unspecified | Thermal and Photolytic |
Table 2: this compound Process-Related Impurities
| Impurity | Potential Source | Reference |
| Fumaric Acid | Conversion from Maleic Acid at high temperatures | |
| Desmethyl Asenapine | Synthesis Intermediate/Side Product | |
| Deschloro Asenapine | Synthesis Intermediate/Side Product | |
| cis-Asenapine | Isomeric Impurity |
Key Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This method is designed for the determination of process-related impurities and degradation products of this compound in sublingual tablets.
-
Column: Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate (pH 2.2)
-
Mobile Phase B: Acetonitrile and Methanol
-
Elution: Gradient
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 228 nm
Protocol 2: RP-HPLC Method for Dissolution Studies
This method was developed and validated for the determination of this compound in dissolution media.
-
Column: C18 spherisorb (250 mm, 4.6 mm, 5.0 µm ODS) with a guard column
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.5)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV-Vis
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform appropriate method validation for their specific application and matrix to ensure accurate and reliable results.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asenapine Maleate Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise (S/N) ratio during the mass spectrometric analysis of Asenapine Maleate.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Asenapine in positive electrospray ionization mass spectrometry (ESI-MS)?
A1: For Asenapine, the protonated molecule [M+H]⁺ is used as the precursor ion. The most common multiple reaction monitoring (MRM) transition is m/z 286.1 → 166.0.[1] Other product ions that have been observed include m/z 194, 215, and 229; however, the transition to m/z 166.0 generally provides a superior signal-to-noise ratio.[1]
Q2: What is a typical signal-to-noise ratio to aim for at the lower limit of quantitation (LLOQ)?
A2: A generally accepted signal-to-noise ratio for the LLOQ is ≥10. For Asenapine, a validated LC-MS/MS method reported an S/N ratio of ≥15 at the LLOQ of 0.050 ng/mL.[1]
Q3: How does the mobile phase pH affect the ionization of Asenapine?
A3: Asenapine is a basic compound containing a pyrrole ring.[1] Using a slightly acidic mobile phase, for instance, by adding 0.1% formic acid, can enhance protonation in positive ESI mode, leading to an improved signal. One study found that a mobile phase of acetonitrile and 5.0 mM ammonium acetate with 10% formic acid (pH 5.5) provided good resolution and analyte response.[1]
Q4: What are the recommended sample preparation techniques for Asenapine from biological matrices like plasma?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting Asenapine from biological matrices. A simple and precise LLE procedure using methyl tert-butyl ether has been successfully used. For more complex matrices or to further reduce interferences, SPE can be employed.
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio for this compound in mass spectrometry.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization | - Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature. These parameters are interdependent and compound-specific. - Mobile Phase Composition: Ensure the mobile phase promotes efficient protonation. For Asenapine (a basic compound), a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended for positive ESI. |
| Poor sample recovery | - Evaluate Extraction Efficiency: If using LLE or SPE, assess the recovery of Asenapine. Inefficient extraction will lead to a lower concentration of the analyte being introduced into the mass spectrometer. | |
| Suboptimal MRM transition | - Verify Precursor/Product Ions: Confirm that you are using the most abundant and stable MRM transition for Asenapine (m/z 286.1 → 166.0). | |
| High Background Noise | Matrix effects (ion suppression) | - Improve Chromatographic Separation: Modify the LC gradient to better separate Asenapine from co-eluting matrix components. - Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as switching from LLE to SPE, to remove interfering substances. |
| Contaminated mobile phase or LC system | - Use High-Purity Solvents: Ensure that the mobile phase is prepared with high-purity solvents and additives. - System Cleaning: If contamination is suspected, flush the LC system and clean the ion source. | |
| Poor Peak Shape | Inappropriate mobile phase | - Adjust Mobile Phase: An optimized mobile phase, such as acetonitrile:5.0 mM ammonium acetate with 10% formic acid (90:10:0.1, v/v/v), has been shown to produce good peak shape for Asenapine. |
| Column degradation | - Inspect/Replace Column: Check the performance of your analytical column. Degradation of the stationary phase can lead to poor peak shapes. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated method for the determination of Asenapine in human plasma.
-
To 300 µL of human plasma in a centrifuge tube, add the internal standard (e.g., Asenapine-¹³C-d₃).
-
Vortex the sample for 30 seconds.
-
Add 1.5 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters for Asenapine Analysis
The following are typical starting parameters for the analysis of Asenapine. Optimization will be required for your specific instrumentation.
| Parameter | Value |
| LC Column | Chromolith Performance RP8e (100 mm × 4.6 mm) or equivalent |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 5.0 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion: m/z 286.1 Product Ion: m/z 166.0 |
| Internal Standard | Asenapine-¹³C-d₃ (MRM: m/z 290.0 → 166.1) |
Visualizations
References
Validation & Comparative
Validating Asenapine Maleate Purity: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity and potency of active pharmaceutical ingredients (APIs) like Asenapine Maleate is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of validated Reverse-Phase HPLC (RP-HPLC) methods for the determination of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Validated RP-HPLC Methods
The following table summarizes the key performance characteristics of various validated RP-HPLC methods for the analysis of this compound. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability for quality control and research applications.[1][2]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil ODS 3V (150mm × 4.6mm, 5µm)[2][3] | Hiber C18 (250×4.6 mm i.d., 5 μm)[4] | Hyperclone BDS C18 (250 mm, 4.6 mm, 5 µm) | Accucore C8 (150 mm × 3.0 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile:Milli-Q water (550:450 v/v) + 1mL Ortho Phosphoric Acid | 0.05 M KH2PO4:Acetonitrile (60:40, v/v), pH 2.7 | 20 mM Phosphate Buffer (pH 3.0) with 0.1% v/v TEA:Acetonitrile (80:20% v/v) | Phosphate buffer, water, and acetonitrile |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 ml/min |
| Detection Wavelength | 270 nm | 270 nm | 230 nm | 220 nm |
| Retention Time | 4.9 min | 4.2 min | 7.6 min | < 20 minutes |
| Linearity Range | 50 - 75 µg/mL | 0 - 150 µg/mL | 0.1 - 14 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9998 | Not Specified |
| Accuracy (% Recovery) | 100.8% | Not Specified | 97 - 101% | 90% to 110% |
| Precision (%RSD) | 0.25% | < 2% | < 1.0% | < 10% for impurities |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 25.03 ng/mL | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: Protocol
-
Instrumentation: Waters Alliance HPLC system with a UV-detector.
-
Column: Inertsil ODS 3V (150mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of 550 mL Acetonitrile and 450 mL of Milli-Q water with 1mL Ortho Phosphoric Acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 270 nm.
-
Sample Preparation: Twenty tablets are weighed to determine the average weight. The tablets are then crushed, and a quantity of powder equivalent to 25mg of this compound is transferred to a 100 mL flask. 70 mL of diluent is added, and the mixture is sonicated for 15 minutes before being made up to the mark with diluent. A 5 mL aliquot of this solution is further diluted to 25 mL with diluent and filtered through a 0.45µm PVDF filter.
Method 2: Protocol
-
Instrumentation: Isocratic reverse phase liquid chromatography system.
-
Column: Hiber C18, 5 μm column (250×4.6 mm i.d.).
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate and acetonitrile (60:40, v/v), with the pH adjusted to 2.7 using 1% o-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 270 nm.
Method 3: Protocol
-
Instrumentation: Shimadzu LC-2010CHT liquid chromatograph system with UV-detection and a PDA detector.
-
Column: Hyperclone BDS C18 (250 mm, 4.6 mm, 5 µm) maintained at 25 °C.
-
Mobile Phase: An 80:20% v/v mixture of 20 mM phosphate buffer (pH 3.0) containing 0.1% v/v triethylamine (TEA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 230 nm.
Alternative Analytical Techniques
While RP-HPLC with UV detection is the most common method for this compound analysis in pharmaceutical formulations, other techniques have also been reported. For quantification in biological matrices, hyphenated techniques like mass spectrometry are widely used. Other reported methods include spectrophotometric and capillary electrophoresis techniques. A comparative study also highlighted the development of a "green" HPLC method using ethanol as an alternative to acetonitrile, demonstrating a commitment to more environmentally friendly analytical practices.
HPLC Method Validation Workflow
The validation of an analytical method is a critical process that ensures the reliability and accuracy of the results. The following diagram illustrates a typical workflow for validating an HPLC method for this compound, as per ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
References
Lack of Data on Asenapine Maleate Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asenapine maleate, an atypical antipsychotic, is utilized in the management of schizophrenia and bipolar I disorder. The potential for this compound to cross-react with commercially available immunoassays for drugs of abuse screening is a critical consideration in clinical and forensic toxicology to avoid false-positive results. However, a comprehensive review of publicly available data reveals a significant lack of specific experimental studies on the cross-reactivity of this compound in common immunoassay panels.
This guide provides a comparative framework for understanding and testing the cross-reactivity of this compound. While direct experimental data for asenapine is not available in the public domain, this document outlines the standard experimental protocols for assessing cross-reactivity, presents a comparative data table with known cross-reactants among other atypical antipsychotics, and discusses the structural basis for potential cross-reactivity.
Potential for Cross-Reactivity Based on Chemical Structure
Asenapine is a tetracyclic compound chemically derived from the antidepressant mianserin.[1] Its structural characteristics suggest a potential for cross-reactivity with immunoassays targeting tricyclic antidepressants (TCAs) due to shared structural motifs. This is a known phenomenon with other atypical antipsychotics, such as quetiapine, which has demonstrated cross-reactivity with some TCA immunoassays.
Comparative Cross-Reactivity Data of Atypical Antipsychotics
To provide a context for the potential cross-reactivity of asenapine, the following table summarizes published cross-reactivity data for other commonly prescribed atypical antipsychotics. The data indicates the concentration of the drug required to produce a positive result in an immunoassay calibrated for a different target analyte. It is important to note that cross-reactivity can be highly dependent on the specific assay manufacturer and methodology.[2]
| Drug | Immunoassay Target | Concentration for Positive Result (ng/mL) | Reference Assay Calibrator |
| This compound | Various | Data Not Available | N/A |
| Risperidone | Fentanyl | >10,000 | Fentanyl |
| 9-hydroxyrisperidone | Fentanyl | >10,000 | Fentanyl |
| Olanzapine | Data Not Available | Data Not Available | N/A |
| Quetiapine | Tricyclic Antidepressants | Varies by assay (e.g., >1,000) | Nortriptyline or Desipramine |
Note: The absence of data for asenapine and olanzapine highlights a critical gap in toxicological literature. The data for risperidone and quetiapine are illustrative of the potential for cross-reactivity and the high concentrations often required.
Experimental Protocols for Cross-Reactivity Testing
The following is a generalized protocol for determining the in-vitro cross-reactivity of a compound like this compound in a competitive immunoassay.
Objective:
To determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of a specific drug of abuse immunoassay.
Materials:
-
Certified drug-free human urine
-
This compound reference standard
-
Commercially available immunoassay kits for various drugs of abuse (e.g., amphetamines, benzodiazepines, opiates, tricyclic antidepressants)
-
Automated clinical chemistry analyzer or microplate reader
-
Pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in an appropriate solvent (e.g., methanol, DMSO) and then serially diluted in drug-free human urine to create a range of working solutions.
-
Immunoassay Analysis: Each working solution of asenapine in urine is analyzed using the selected immunoassay kits according to the manufacturer's instructions.
-
Data Interpretation: The response of the immunoassay to each concentration of asenapine is compared to the response of the assay's calibrator. The concentration of asenapine that produces a result at or above the assay's cutoff value is determined to be the cross-reacting concentration.
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the generalized workflow for assessing immunoassay cross-reactivity and the basic principle of a competitive immunoassay.
Conclusion and Recommendations
The lack of published data on the cross-reactivity of this compound in routine drugs of abuse immunoassays represents a significant knowledge gap for clinical and forensic laboratories. Based on its chemical structure, there is a theoretical potential for cross-reactivity with TCA immunoassays.
It is strongly recommended that manufacturers of immunoassay kits and researchers in toxicology conduct formal cross-reactivity studies with asenapine and its major metabolites. Until such data becomes available, laboratories should consider the possibility of asenapine interference in cases of unexpected positive TCA screen results, especially when patient medication history includes asenapine. Confirmatory testing by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for all presumptive positive immunoassay results to ensure accurate clinical interpretation and patient care.
References
Comparative efficacy of Asenapine Maleate and other antipsychotics in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Asenapine Maleate with other atypical antipsychotics in established animal models of psychosis and cognitive function. The data presented is collated from peer-reviewed preclinical studies, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
Comparative Efficacy in Animal Models of Psychosis
Asenapine has demonstrated potent antidopaminergic properties, predictive of antipsychotic efficacy, in various rodent models. Its efficacy has been frequently compared with that of other atypical antipsychotics like olanzapine and risperidone.
A key indicator of antipsychotic activity in animal models is the inhibition of psychostimulant-induced hyperlocomotion and the reversal of sensorimotor gating deficits. Asenapine has shown high potency in these assays.[1][2]
Amphetamine-Stimulated Locomotor Activity (Amp-LMA)
This model assesses the ability of an antipsychotic to counteract the hyperactivity induced by amphetamine, which is thought to mimic the positive symptoms of schizophrenia.
| Drug | Dose (mg/kg, s.c.) | Effect on Amp-LMA | Minimal Effective Dose (MED) (mg/kg) |
| Asenapine | 0.01 - 0.3 | Reversal of amphetamine-induced hyperactivity | 0.03 (low-dose amphetamine) / 0.1 (high-dose amphetamine)[1] |
| Haloperidol | 0.3 - 1.0 | Reduction of spontaneous and amphetamine-induced LMA | Not specified for differential effect[1] |
| Olanzapine | 3.0 - 10.0 | Reduction of spontaneous and amphetamine-induced LMA | Not specified for differential effect[1] |
| Risperidone | Not Specified | Reduction of spontaneous and amphetamine-induced LMA | Not specified for differential effect |
Apomorphine-Disrupted Prepulse Inhibition (Apo-PPI)
The prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This deficit can be induced in rodents by the dopamine agonist apomorphine.
| Drug | Dose (mg/kg, s.c.) | Effect on Apo-PPI | Potency |
| Asenapine | 0.001 - 0.3 | Reversal of apomorphine-induced PPI disruption | Highly potent (active at 0.03 mg/kg) |
Comparative Efficacy in Animal Models of Cognition
The effects of Asenapine on cognitive function have also been evaluated in animal models, with mixed results compared to other antipsychotics.
Delayed Non-Match to Place (DNMTP)
This task assesses short-term spatial memory.
| Drug | Dose (mg/kg, s.c.) | Effect on DNMTP Accuracy |
| Asenapine | 0.01 - 0.1 | No improvement; reduced accuracy at 0.1 mg/kg |
| Olanzapine | Not Specified | No improvement |
| Risperidone | Not Specified | No improvement; reduced accuracy at 0.3 mg/kg |
Five-Choice Serial Reaction (5-CSR) Task
This task is used to assess attention and executive function.
| Drug | Dose (mg/kg, s.c.) | Effect on 5-CSR Accuracy |
| Asenapine | 0.003 - 0.3 | Impaired accuracy at 0.3 mg/kg |
| Olanzapine | 0.03 - 0.3 | Impaired accuracy |
| Risperidone | 0.01 - 0.1 | Impaired accuracy |
At doses higher than those required for antipsychotic effects, Asenapine, olanzapine, and risperidone were found to impair cognitive performance, which was attributed to motor function disturbances.
Experimental Protocols
Amphetamine-Stimulated Locomotor Activity (Amp-LMA)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats were administered either vehicle or Asenapine (0.01–0.3 mg/kg, s.c.), haloperidol, olanzapine, or risperidone. Following drug administration, locomotor activity was stimulated with d-amphetamine (1.0 or 3.0 mg/kg, s.c.). Locomotor activity was then measured using automated activity monitors. The minimal effective dose (MED) required to significantly reduce amphetamine-induced hyperactivity was determined.
Apomorphine-Disrupted Prepulse Inhibition (Apo-PPI)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Sensorimotor gating was assessed by measuring the inhibition of the acoustic startle reflex by a preceding weaker auditory stimulus (prepulse). Disruption of PPI was induced by apomorphine (0.5 mg/kg, s.c.). Asenapine (0.001–0.3 mg/kg, s.c.) or vehicle was administered prior to apomorphine to determine its ability to reverse the induced deficit.
Delayed Non-Match to Place (DNMTP)
-
Animals: Male rats.
-
Procedure: This task was conducted in an operant chamber. Rats were trained to press one of two levers. After a delay, they were required to press the lever that was not previously presented (non-matching) to receive a reward. The accuracy of their responses at varying delay intervals was measured after administration of Asenapine (0.01–0.1 mg/kg, s.c.), olanzapine, or risperidone.
Five-Choice Serial Reaction (5-CSR) Task
-
Animals: Male rats.
-
Procedure: Rats were trained to detect a brief visual stimulus presented in one of five locations and to make a corresponding response to receive a reward. This task measures sustained attention and impulsivity. The effects of Asenapine (0.003–0.3 mg/kg, s.c.), olanzapine, and risperidone on accuracy and other performance measures were assessed.
Mechanism of Action: Receptor Binding Profile
Asenapine's pharmacological profile is characterized by its high affinity for a wide range of neurotransmitter receptors. This multi-receptor antagonism is believed to contribute to its antipsychotic efficacy. The diagram below illustrates the primary receptor targets of Asenapine.
References
Head-to-head comparison of Asenapine Maleate and quetiapine
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent atypical antipsychotics: Asenapine Maleate and Quetiapine. It is designed to offer researchers, scientists, and drug development professionals an objective analysis of their respective pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies.
Mechanism of Action and Pharmacodynamics
Both asenapine and quetiapine are classified as atypical antipsychotics, exerting their therapeutic effects through a complex interaction with multiple neurotransmitter receptor systems. Their primary mechanism involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2]
Asenapine is a tetracyclic antipsychotic with a unique and broad receptor binding profile.[3][4] It demonstrates high affinity for a wide range of serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, as well as dopamine (D1-D4), α-adrenergic (α1, α2), and histamine (H1) receptors.[5] Notably, asenapine has no significant affinity for muscarinic cholinergic receptors, which predicts a low risk of anticholinergic side effects. Recent research has also identified asenapine as a potent agonist of the trace amine-associated receptor 1 (TAAR1), a novel target that may contribute to its therapeutic effects by modulating dopamine signaling.
Quetiapine , a dibenzothiazepine derivative, also acts on D2 and 5-HT2A receptors. Its clinical profile is significantly influenced by its active metabolite, norquetiapine . Norquetiapine is a potent inhibitor of the norepinephrine transporter (NET) and acts as a partial agonist at the 5-HT1A receptor, which is thought to mediate its antidepressant effects. Quetiapine and norquetiapine also have a high affinity for histamine H1 and adrenergic α1 receptors, contributing to their sedative and hypotensive side effects, respectively.
Signaling Pathway Overview
The primary antipsychotic effect of both drugs is mediated through the blockade of D2 and 5-HT2A receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of D2 receptors reduces dopaminergic hyperactivity associated with positive symptoms of psychosis, while 5-HT2A blockade is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. Quetiapine's metabolite, norquetiapine, adds another layer by inhibiting norepinephrine reuptake, enhancing noradrenergic and dopaminergic neurotransmission in the prefrontal cortex.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) for asenapine and quetiapine. A lower Ki value indicates a higher binding affinity.
| Receptor | Asenapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D1 | 1.4 | 538 |
| Dopamine D2 | 1.3 | 339-556 |
| Dopamine D3 | 0.42 | - |
| Dopamine D4 | 1.1 | - |
| Serotonin 5-HT1A | 2.5 | 945 |
| Serotonin 5-HT2A | 0.06 | 128 |
| Serotonin 5-HT2C | 0.03 | 1188 |
| Serotonin 5-HT6 | 0.25 | >10,000 |
| Serotonin 5-HT7 | 0.13 | 176 |
| Adrenergic α1 | 1.2 | 34 |
| Adrenergic α2 | 1.2 | 216 |
| Histamine H1 | 1.0 | 11.5 |
| Muscarinic M1 | 8128 | 1200 |
| Data compiled from multiple sources. Note: Ki values can vary based on experimental conditions. |
Experimental Protocol: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds (this compound, Quetiapine) for a panel of cloned human neurotransmitter receptors.
Methodology:
-
Receptor Preparation: Cloned human receptors (e.g., D2, 5-HT2A) are expressed in cultured cell lines (e.g., CHO or HEK293 cells). Cell membranes containing the receptors are harvested, homogenized, and prepared for the binding assay.
-
Radioligand Binding: A specific radioligand (a radioactive molecule known to bind with high affinity to the target receptor, e.g., [3H]-spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Competition Assay: The incubation is performed in the presence of various concentrations of the unlabeled test compound (asenapine or quetiapine). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Measurement: After incubation reaches equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Pharmacokinetics
The pharmacokinetic profiles of asenapine and quetiapine differ significantly, particularly in their route of administration and metabolic pathways.
| Parameter | This compound | Quetiapine |
| Administration | Sublingual Tablet | Oral Tablet (IR & XR) |
| Bioavailability | ~35% (sublingual); <2% (swallowed) | 100% (oral) |
| Tmax (Peak Plasma) | 0.5 - 1.5 hours | ~1.5 hours (IR); ~6 hours (XR) |
| Half-life (t½) | ~24 hours | ~7 hours (parent); 9-12 hours (norquetiapine) |
| Protein Binding | ~95% | ~83% |
| Primary Metabolism | CYP1A2, UGT1A4 | CYP3A4 |
| Active Metabolite(s) | No | Yes (Norquetiapine) |
Clinical Efficacy
Both drugs are approved for the treatment of schizophrenia and bipolar I disorder. Clinical trials have evaluated their efficacy using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Young Mania Rating Scale (YMRS) for bipolar mania.
Comparative Efficacy Data
| Indication | Study Design | Primary Outcome | Result |
| Schizophrenia (Acute) | 4 pooled RCTs, 6-week | PANSS Total Score Change | Asenapine was superior to placebo (-3.6 point difference). Efficacy was comparable to other active controls (olanzapine, risperidone, haloperidol). |
| Schizophrenia (Acute) | Network Meta-analysis | PANSS Total Score Change | Efficacy of asenapine was comparable to quetiapine. Asenapine ranked higher than ziprasidone but lower than olanzapine and risperidone. |
| Bipolar Mania (Acute) | 2 pooled RCTs, 3-week | YMRS Total Score Change | Asenapine and Olanzapine were both significantly superior to placebo in reducing YMRS scores from baseline to day 21. |
| Bipolar Mania (Acute) | Single-blind study, 7 days | YMRS Score | Asenapine showed lower (better) YMRS scores at day 7 compared to quetiapine, olanzapine, and haloperidol (p<0.05). |
Experimental Protocol: Randomized Controlled Trial (RCT) for Acute Mania
Objective: To evaluate the efficacy and safety of Asenapine compared to Quetiapine and placebo in patients with acute manic or mixed episodes of Bipolar I Disorder.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study. Duration is typically 3 to 4 weeks.
-
Patient Population: Adult patients meeting DSM criteria for Bipolar I Disorder, currently experiencing a manic or mixed episode, with a baseline YMRS score ≥ 20.
-
Randomization: Eligible patients are randomly assigned in a fixed ratio (e.g., 2:2:1) to receive flexible doses of sublingual asenapine (e.g., 5-10 mg twice daily), oral quetiapine (e.g., 400-800 mg/day), or placebo.
-
Primary Efficacy Endpoint: The primary outcome is the mean change in the YMRS total score from baseline to the end of the study (e.g., Day 21).
-
Secondary Endpoints: Include the change in the Clinical Global Impression-Bipolar (CGI-BP) scale, response rates (≥50% reduction in YMRS score), and remission rates (YMRS score ≤ 12).
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and laboratory parameters (including glucose and lipids).
-
Statistical Analysis: An Analysis of Covariance (ANCOVA) or a Mixed Model for Repeated Measures (MMRM) is used to compare the change in YMRS scores between treatment groups.
Safety and Tolerability
The side effect profiles of asenapine and quetiapine are distinct and are predictable from their receptor binding affinities.
| Adverse Event | Asenapine | Quetiapine | Likely Receptor Mediator |
| Weight Gain (≥7%) | Lower risk (4.3% vs 1.9% placebo in 6-wk trial) | Higher risk (User-reported: 19.8%) | H1, 5-HT2C Antagonism |
| Sedation/Somnolence | Common (NNH vs placebo = 13 for Schizophrenia; 6 for Bipolar) | Very Common (User-reported: 17.1%) | H1 Antagonism |
| Extrapyramidal Symptoms (EPS) | Moderate risk (NNH vs placebo = 20 for Bipolar) | Low risk | D2 Antagonism |
| Orthostatic Hypotension | Moderate risk | Higher risk | α1 Adrenergic Antagonism |
| Anticholinergic Effects | Negligible risk | Low to moderate risk | M1 Antagonism |
| QTc Prolongation | Mild effect, similar to quetiapine | Mild effect | hERG channel interaction |
| Oral Hypoesthesia | Specific to asenapine (NNH vs placebo = 20) | Not reported | Local anesthetic effect |
NNH = Number Needed to Harm
Conclusion
This compound and Quetiapine are both effective atypical antipsychotics with distinct pharmacological profiles that translate into different clinical characteristics.
-
Asenapine is characterized by a broad receptor binding profile with very high affinity for multiple serotonin receptors, a lack of muscarinic activity, and a unique sublingual administration route. Its favorable metabolic profile may be an advantage over some other antipsychotics. The recent discovery of its potent TAAR1 agonism may open new avenues for research and therapeutic applications.
-
Quetiapine 's efficacy, particularly its antidepressant effects, is heavily influenced by its active metabolite, norquetiapine, which inhibits norepinephrine reuptake. It is associated with a higher risk of sedation and metabolic side effects but a lower risk of extrapyramidal symptoms.
The choice between these agents in a clinical or developmental context will depend on the desired therapeutic outcome and the acceptable tolerability profile. Asenapine may be preferred where metabolic concerns are high and anticholinergic effects must be avoided, while quetiapine's sedative and antidepressant properties may be advantageous in other specific clinical scenarios.
References
- 1. Asenapine for schizophrenia and bipolar disorder: a review of the efficacy and safety profile for this newly approved sublingually absorbed second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Trends on Antipsychotics: Focus on Asenapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods for Asenapine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Asenapine Maleate in biological matrices. This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and reliable measurement of its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document presents a detailed overview of three commonly employed analytical techniques: Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is objectively compared using experimental data, and detailed experimental protocols are provided to support researchers in their method selection and implementation.
Comparison of Validated Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of RP-HPLC-UV, LC-MS/MS, and HPTLC methods for the determination of this compound, based on published validation data.
Table 1: Performance Characteristics of Bioanalytical Methods for this compound
| Parameter | RP-HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 10 - 100 µg/mL[1] | 0.050 - 20.0 ng/mL[2] | 0.1 - 3 µ g/band |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.14 µg/mL[3] | 0.050 ng/mL[2] | 30.7 ng/band |
| Limit of Detection (LOD) | 0.7 µg/mL | 0.0025 ng/mL | 10.8 ng/band |
| Accuracy (% Recovery) | 98.38 - 101.43% | 87.3% (mean relative recovery) | 98.80 - 100.63% |
| Precision (% RSD) | < 2% | ≤ 5.8% | < 2% |
Table 2: Typical Chromatographic and Experimental Conditions
| Parameter | RP-HPLC-UV | LC-MS/MS | HPTLC |
| Stationary Phase (Column) | C18 (e.g., Hiber C18, 250x4.6 mm, 5 µm) | C18 (e.g., Phenomenex C18, 50 mm×4.6 mm, 5 μm) | Pre-coated Silica Gel 60 F254 plates |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (60:40, v/v), pH 2.7 | 10 mM Ammonium Formate : Acetonitrile (5:95, v/v) | Ethanol : Water (9:1, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | N/A |
| Detection Wavelength | 270 nm | MS/MS Detection (MRM mode) | 235 nm |
| Sample Preparation | Protein precipitation or Liquid-liquid extraction | Liquid-liquid extraction or Solid-phase extraction | Direct spotting after simple dilution |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods from the scientific literature and should be adapted and re-validated in the user's laboratory as per ICH M10 guidelines.
Protocol 1: RP-HPLC-UV Method
This protocol outlines a common approach for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
1. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
2. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions in the range of 10-100 µg/mL by diluting the stock solution with the mobile phase.
3. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter.
4. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hiber C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate and acetonitrile (60:40, v/v), with the pH adjusted to 2.7 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.
5. System Suitability:
-
Inject the standard solution five times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak area.
Protocol 2: LC-MS/MS Method
This protocol is suitable for the sensitive quantification of this compound in human plasma.
1. Preparation of Standard Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma in a polypropylene tube, add the internal standard (e.g., a deuterated analog of Asenapine).
-
Add 2.0 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenomenex C18 (50 mm×4.6 mm, 5 μm).
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (5:95, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 15 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Asenapine and the internal standard.
Protocol 3: HPTLC Method
This protocol provides a simpler and high-throughput alternative for the quantification of this compound.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare working standard solutions in the range of 100-3000 ng/µL.
2. Sample Application:
-
Apply the standard and sample solutions as bands of appropriate width on a pre-coated Silica Gel 60 F254 HPTLC plate using a suitable applicator.
3. Chromatographic Development:
-
Develop the plate in a twin-trough chamber saturated with the mobile phase, a mixture of ethanol and water (9:1, v/v), up to a certain distance.
4. Densitometric Analysis:
-
After development, air dry the plate.
-
Scan the plate in a densitometer at a wavelength of 235 nm.
-
Record the peak areas and prepare a calibration curve by plotting peak area against the concentration of the standard.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates the typical workflow for validating a bioanalytical method according to ICH guidelines.
Caption: Workflow for bioanalytical method validation.
Conclusion
This guide has provided a comparative overview of RP-HPLC-UV, LC-MS/MS, and HPTLC methods for the bioanalysis of this compound. The LC-MS/MS method offers the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices. The RP-HPLC-UV method provides a robust and cost-effective alternative for routine analysis in pharmaceutical formulations. The HPTLC method stands out for its simplicity and high throughput, suitable for screening purposes. The choice of the most appropriate method should be based on the specific requirements of the study, considering factors such as the desired sensitivity, the nature of the sample, and the available resources. All methods must be thoroughly validated in accordance with regulatory guidelines to ensure the integrity and reliability of the generated data.
References
A Comparative Guide to Asenapine Maleate Reference Standard Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of an Active Pharmaceutical Ingredient (API) reference standard is a critical requirement for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry. This guide provides an objective comparison of the essential characterization data for an Asenapine Maleate reference standard, offering insights into its quality attributes and performance against potential alternatives. Detailed experimental protocols and supporting data are presented to aid researchers in their analytical endeavors.
Physicochemical Properties
A primary reference standard for this compound should be a well-characterized, homogenous powder. Its fundamental physicochemical properties are summarized below.
| Property | Specification |
| Chemical Name | (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate (1:1)[1] |
| CAS Number | 85650-56-2[2][3] |
| Molecular Formula | C₂₁H₂₀ClNO₅ (C₁₇H₁₆ClNO · C₄H₄O₄)[2][4] |
| Molecular Weight | 401.84 g/mol |
| Appearance | White to off-white, non-hygroscopic powder |
| Solubility | Slightly soluble in water; soluble in methanol |
| Melting Point | Approximately 141.72°C |
| pKa | 8.6 (for the protonated base) |
Analytical Performance Comparison
The quality of a reference standard is defined by its purity, identity, and the presence of any impurities. The following table compares the typical analytical results for a high-quality primary reference standard versus a hypothetical alternative standard that may require further qualification before use.
| Analytical Test | Primary Reference Standard | Alternative Standard | Performance Assessment |
| Purity (HPLC) | > 99.8% | 99.1% | The primary standard exhibits higher purity, crucial for accurate assay quantification. |
| Identification (FTIR) | Conforms to structure | Conforms to structure | Both standards are correctly identified. |
| Identification (¹H NMR) | Conforms to structure | Conforms to structure | Both standards show the correct proton signals. |
| Mass Spectrometry (m/z) | Corresponds to [M+H]⁺ | Corresponds to [M+H]⁺ | The molecular ion is confirmed for both. |
| Total Impurities (HPLC) | < 0.2% | 0.9% | The alternative standard has a significantly higher level of impurities. |
| cis-Asenapine Impurity | < 0.05% | 0.3% | The primary standard shows better control over this critical isomeric impurity. |
| Water Content (Karl Fischer) | < 0.1% | 0.8% | Higher water content in the alternative standard can affect assay accuracy. |
| Residual Solvents (GC) | < 0.05% | Complies with ICH limits | Both are acceptable, but the primary standard is cleaner. |
Experimental Protocols
Detailed and robust analytical methods are essential for the comprehensive characterization of an this compound reference standard.
Purity and Impurity Determination by RP-HPLC
This method is used to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column : C18, 5 µm, 250 x 4.6 mm (or equivalent solid-core C8 column for faster analysis).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to ~2.7) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 270 nm.
-
Column Temperature : Ambient or controlled at 35°C.
-
Sample Preparation : Dissolve an accurately weighed amount of the this compound standard in the mobile phase or a suitable solvent mixture to achieve a target concentration (e.g., 50-150 µg/mL).
-
Analysis : Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their relative retention times and quantified against the principal peak or a qualified impurity standard.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a crucial identification test to confirm the molecular structure of the reference standard.
-
Instrumentation : Fourier-Transform Infrared Spectrometer.
-
Sample Preparation : Prepare a potassium bromide (KBr) disc containing approximately 1% of the this compound standard or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis : Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Acceptance Criteria : The resulting infrared absorption spectrum must be concordant with the spectrum of a known, authenticated reference standard of this compound.
Characterization by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of Asenapine and to help identify unknown impurities.
-
Instrumentation : Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique : Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis : A solution of the standard is introduced into the mass spectrometer. The instrument is scanned over a relevant mass range.
-
Acceptance Criteria : The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the theoretical value for Asenapine (C₁₇H₁₆ClNO).
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for this compound Reference Standard Characterization.
Asenapine's therapeutic effect is believed to be mediated through its potent antagonist activity at multiple neurotransmitter receptors, primarily Dopamine D₂ and Serotonin 5-HT₂A receptors.
References
Inter-laboratory validation of Asenapine Maleate assays
An Inter-Laboratory Perspective on Asenapine Maleate Assay Validation: A Comparative Guide
Introduction
This compound is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1][2] To ensure its safety and efficacy, robust and reliable analytical methods are crucial for its quantification in bulk drug, pharmaceutical formulations, and biological matrices.[1] The validation of these analytical methods, ideally through inter-laboratory studies, provides the highest level of confidence in their accuracy, precision, and robustness.
This guide provides a comparative analysis of various validated analytical methods for the determination of this compound. While a formal inter-laboratory validation study across multiple sites was not found in the public literature, this document synthesizes data from several independent validation studies to offer a comparative perspective. The primary methods discussed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely used technique for pharmaceutical analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity for biological samples.[1][3]
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and performance data from various studies on RP-HPLC and LC-MS/MS methods for this compound analysis.
Experimental Protocols
A general workflow for the analysis of this compound in pharmaceutical dosage forms is outlined below. The process involves sample preparation, chromatographic separation, and data analysis.
Caption: General workflow for this compound assay.
Detailed Methodologies:
The operational parameters for several published HPLC methods are summarized in the table below, illustrating the range of conditions employed by different laboratories.
Table 1: Comparison of RP-HPLC Experimental Protocols
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hiber C18 (250x4.6 mm, 5 µm) | C18 Spherisorb (250x4.6 mm, 5.0 µm) | Inertsil ODS 3V (150x4.6 mm, 5µm) |
| Mobile Phase | 0.05M KH₂PO₄ : Acetonitrile (60:40 v/v), pH 2.7 | Phosphate Buffer (pH 6.8) : Acetonitrile | Acetonitrile : Water (550:450 v/v) with 1mL OPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 270 nm | 268 nm | 270 nm |
| Retention Time | 4.2 min | 7.6 min | 4.9 min |
For the analysis in biological matrices like human plasma, a more sensitive LC-MS/MS method is required.
Table 2: LC-MS/MS Experimental Protocol for Human Plasma
| Parameter | Description |
| Sample Prep | Liquid-Liquid Extraction with Methyl tert-butyl ether |
| Column | Chromolith Performance RP8e (100 x 4.6 mm) |
| Mobile Phase | Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v) |
| Detection | Triple Quadrupole Mass Spectrometer (Positive ESI) |
| Transitions | Asenapine: m/z 286.1 → 166.0; IS (Asenapine ¹³C-d₃): m/z 290.0 → 166.1 |
Performance Data Comparison
The validation of an analytical method assesses its suitability for the intended purpose. Key validation parameters from different studies are compiled below to facilitate a comparison of method performance.
RP-HPLC Methods
The following table summarizes the quantitative validation data from different RP-HPLC methods developed for this compound. All methods were validated according to ICH guidelines.
Table 3: Comparative Validation Data for RP-HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UV-Spec) |
| Linearity Range (µg/mL) | 0 - 150 | 0.1 - 14 | 50 - 75 (ppm) | 10 - 60 |
| Correlation Coeff. (r²) | 0.999 | > 0.9998 | 0.999 | 0.9997 |
| Accuracy (% Recovery) | Validated | 97 - 101% | 100.8% | 98 - 101.2% |
| Precision (% RSD) | Validated | < 1.0% | 0.25% | < 2.0% |
| Limit of Quantitation (LOQ) | Not Specified | 25.03 ng/mL | Not Specified | Not Specified |
The comparison illustrates that all developed RP-HPLC methods demonstrate excellent linearity, accuracy, and precision within their respective validated ranges, meeting the acceptance criteria set by ICH guidelines.
LC-MS/MS Method
For bioanalytical applications, LC-MS/MS provides significantly lower detection and quantification limits, which is essential for pharmacokinetic studies.
Caption: Method selection based on sample matrix.
Table 4: Validation Data for LC-MS/MS Method in Human Plasma
| Validation Parameter | Performance |
| Linearity Range (ng/mL) | 0.050 - 20.0 |
| Limit of Detection (LOD) | 0.0025 ng/mL |
| Limit of Quantitation (LOQ) | 0.050 ng/mL |
| Precision (% CV) | ≤ 5.8% |
| Accuracy (Mean Recovery) | 87.3% |
Conclusion
While a head-to-head inter-laboratory study is the gold standard for method validation, a comparative review of existing literature provides valuable insights for researchers. The presented RP-HPLC methods are all demonstrated to be simple, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The choice between them may depend on specific laboratory equipment, desired retention times, and solvent preferences. For bioanalytical studies requiring high sensitivity to measure low concentrations in complex matrices like plasma or urine, LC-MS/MS is the superior and necessary technique. The data synthesized in this guide can aid laboratories in selecting and implementing a suitable, robust, and validated method for their specific research and quality control needs.
References
A Comparative Guide to Analytical Methods for Asenapine Maleate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical techniques for the quantification of Asenapine Maleate, a second-generation atypical antipsychotic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and for accurate pharmacokinetic studies. This document outlines the performance characteristics and experimental protocols of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Data Presentation: A Comparative Analysis
The following table summarizes the key analytical performance parameters of different methods validated for the quantification of this compound. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| UV-Spectrophotometry | 10-60 µg/mL[1] | 0.9997[1] | 1.40 µg/mL[1] | 4.26 µg/mL[1] | 98-101.2%[1] | <2% |
| 2-10 µg/mL | - | 0.20381 µg/mL | 0.61761 µg/mL | 98.87-101.11% | - | |
| 5-20 µg/mL | 0.992-0.996 | - | - | 104% (at 215nm) | <2% | |
| RP-HPLC | 0.1-14 µg/mL | >0.9998 | - | 25.03 ng/mL | 97-101% | <1.0% |
| 0-150 µg/mL | 0.999 | - | - | - | - | |
| 50-75 ppm | 0.999 | - | - | 100.8% | 0.25% | |
| HPTLC | 3-7 µg/5 µL | 0.999 | 0.15 µ g/spot | 0.052 µ g/spot | 96.7-99.31% | 1.85% (intra-assay) |
| LC-MS/MS | 0.050–20.0 ng/mL | - | 0.0025 ng/mL | 0.050 ng/mL | Mean Relative Recovery: 87.3% | ≤ 5.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key quantification techniques.
UV-Visible Spectrophotometry
A simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A Shimadzu UV–Visible spectrophotometer model 1800 with 1cm matched quartz cells was utilized.
-
Solvent: Methanol was used as the solvent.
-
Wavelength of Maximum Absorbance (λmax): The absorbance was measured at 270 nm.
-
Standard Solution Preparation: A standard stock solution was prepared by dissolving 100mg of Asenapine in 100ml of methanol to get a concentration of 1000µg/ml. This was further diluted to obtain a standard stock solution of 100µg/ml.
-
Validation: The method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the estimation of this compound in formulations due to its high resolution and sensitivity.
-
Instrumentation: A Shimadzu 10AV HPLC system consisting of an LC-10 ADVP liquid chromatograph pump, an SIL-20 A prominence auto sampler, an SPD-10AVP UV-visible detector, and an SCL-10AVP system controller was used.
-
Column: A Eurospher C18 column (250 mm, 4.0 mm ID, 5 µm) was employed for separation.
-
Mobile Phase: A mixture of 20 mM phosphate buffer (pH 3.0) containing 0.1% v/v triethylamine and acetonitrile in an 80:20% v/v ratio was used.
-
Flow Rate: The flow rate was maintained at 1 mL/min.
-
Detection: The UV detector was set at 230 nm.
-
Injection Volume: 20 µL of the sample was injected.
-
Standard Solution Preparation: A stock solution of 1000 µg/mL was prepared by dissolving this compound in methanol. Working solutions were prepared by diluting the stock solution with the mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple and rapid method for the quantification of this compound and can be used for stability-indicating assays.
-
Stationary Phase: HPTLC plates precoated with silica gel G 60F254 on an aluminum sheet were used.
-
Mobile Phase: Methanol was used as the mobile phase.
-
Detection: Densitometric analysis was performed at 235 nm.
-
Methodology: The method was developed to separate this compound from its degradation products under various stress conditions (acid, alkali, thermal, photolytic, and humidity) as per ICH guidelines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices, hyphenated techniques like LC-MS/MS are widely used due to their high selectivity and sensitivity.
-
Instrumentation: An API-4000 triple quadrupole mass spectrometer with a turbo ion spray source was used.
-
Chromatographic Separation: A Chromolith Performance RP8e (100 mm × 4.6 mm) column was used for separation.
-
Mobile Phase: A mixture of acetonitrile, 5.0 mM ammonium acetate, and 10% formic acid (90:10:0.1, v/v/v) was used as the mobile phase.
-
Ionization: The analysis was performed in the positive ionization mode.
-
Monitored Transitions: The protonated precursor to product ion transitions monitored were m/z 286.1 → 166.0 for Asenapine and m/z 290.0 → 166.1 for the internal standard (Asenapine 13C-d3).
-
Sample Preparation: A liquid-liquid extraction procedure using methyl tert-butyl ether was employed to extract the analyte from human plasma.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical workflows for each of the described analytical techniques.
Caption: Workflow for this compound quantification using UV-Spectrophotometry.
Caption: General workflow for RP-HPLC based quantification of this compound.
Caption: Workflow for the quantification of this compound using HPTLC.
References
Safety Operating Guide
Proper Disposal of Asenapine Maleate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Asenapine Maleate, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a pharmaceutical compound that requires careful handling and disposal due to its toxic properties and potential environmental impact.[1] Improper disposal can lead to contamination of water supplies and soil, posing a risk to both human health and wildlife.[2] This guide outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
I. Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary agencies are:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Drug Enforcement Administration (DEA): Oversees the disposal of controlled substances.
It is crucial to note that state and local regulations may be more stringent than federal laws. Therefore, laboratories must consult their local authorities and institutional Environmental Health and Safety (EHS) department for specific requirements.
II. This compound Waste Characterization
Based on available Safety Data Sheets (SDS), this compound exhibits the following hazards:
-
Toxicity: Toxic if swallowed.
-
Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Due to these characteristics, this compound waste must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or protective clothing
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected. After proper rinsing, the container can be disposed of according to institutional guidelines.
-
3. Labeling and Storage:
-
All waste containers must be properly labeled with a hazardous waste tag provided by your institution's EHS department. The label should clearly identify the contents, including percentages of each component, and the accumulation start date.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials. The SAA should be under the control of the laboratory personnel.
4. Arrange for Pickup and Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90-180 days), request a pickup from your EHS or a licensed hazardous waste disposal company.
-
Waste material must be disposed of in accordance with national and local regulations, typically through incineration at an approved waste disposal plant.
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary and consult the SDS.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.
-
Clean the affected area thoroughly. For larger spills, contact your institution's EHS department immediately.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
V. Quantitative Data and Experimental Protocols
Currently, there is no publicly available, specific quantitative data or detailed experimental protocols for the chemical degradation or neutralization of this compound in a laboratory setting. The standard and recommended procedure is collection by a certified hazardous waste management service for high-temperature incineration.
| Parameter | Guideline | Source |
| Disposal Method | Incineration at a permitted treatment facility | |
| Regulatory Oversight | EPA (RCRA), DEA, State and Local Agencies | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Asenapine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Asenapine Maleate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is classified as a potent pharmaceutical compound that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this substance with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense in minimizing exposure to this compound. All work, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to control dust and aerosols.[1] A readily accessible eyewash station and safety shower are mandatory.
A comprehensive PPE plan is required for all personnel handling this compound.
| Protection Type | Requirement | Rationale & Specifications |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced. Use in a fume hood is the primary control. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye/Face | Safety goggles and/or face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A faceshield is recommended if there is a potential for direct contact with dusts or mists. |
| Body | Laboratory coat or work uniform | Additional garments like sleevelets, aprons, or disposable suits should be used to avoid any exposed skin. |
Occupational Exposure Limits
| Parameter | Value | Source |
| Time-Weighted Average (TWA) | 1 µg/m³ (OEB 4) | Internal |
| Wipe Limit | 10 µ g/100 cm² | Internal |
Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Use in a well-ventilated area, preferably a chemical fume hood.
Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.
-
Store locked up to restrict access.
-
For product quality, refrigeration is recommended.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and Disposal
Spill Management:
-
Evacuate personnel from the immediate area.
-
Wear all required PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
Prevent spilled material from entering drains or waterways.
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
On Skin: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Waste pharmaceuticals should not be disposed of by flushing down the toilet or discarding in the trash.
-
Return the material to the manufacturer for proper disposal if possible, or transport it via a licensed medical waste contractor.
Safe Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
